molecular formula C21H41NO2 B161056 (Z)-Octadec-9-en-1-yl methylglycinate CAS No. 10025-06-6

(Z)-Octadec-9-en-1-yl methylglycinate

Cat. No.: B161056
CAS No.: 10025-06-6
M. Wt: 339.6 g/mol
InChI Key: CHBBKFAHPLPHBY-KHPPLWFESA-N
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Description

(Z)-Octadec-9-en-1-yl methylglycinate is a useful research compound. Its molecular formula is C21H41NO2 and its molecular weight is 339.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

10025-06-6

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 2-(methylamino)acetate

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22-2/h10-11,22H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

CHBBKFAHPLPHBY-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CNC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CNC

Other CAS No.

10025-06-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis of (Z)-Octadec-9-en-1-yl methylglycinate, a novel ester with potential applications in drug delivery systems, owing to its amphiphilic character derived from the lipophilic oleyl tail and the hydrophilic methylglycinate head.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound can be effectively achieved through the Fischer-Speier esterification. This classic method involves the acid-catalyzed reaction between a carboxylic acid (N-methylglycine) and an alcohol ((Z)-Octadec-9-en-1-ol or oleyl alcohol). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[1][2][3]

Reaction Scheme:

Para-toluenesulfonic acid (p-TsOH) is a suitable catalyst for this type of esterification involving long-chain alcohols.[4]

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound.

Materials and Equipment:

  • N-methylglycine (Sarcosine)

  • (Z)-Octadec-9-en-1-ol (Oleyl alcohol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica (B1680970) gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add N-methylglycine (1 equiv.), (Z)-Octadec-9-en-1-ol (2 equiv.), and p-toluenesulfonic acid monohydrate (0.1 equiv.). Add toluene to the flask to facilitate azeotropic removal of water.

  • Esterification: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically continued for 8-12 hours or until no more water is collected.

  • Work-up: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure using a rotary evaporator. The residue is redissolved in dichloromethane.

  • Neutralization and Washing: The organic solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst and any unreacted N-methylglycine), water, and brine.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[6][7] The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed to yield the final product.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reactant Quantities and Product Yield

CompoundMolecular Weight ( g/mol )Molar RatioMolesMass (g)
N-methylglycine89.0910.18.91
(Z)-Octadec-9-en-1-ol268.4820.253.70
p-TsOH·H₂O190.220.10.011.90
This compound339.56--Theoretical: 33.96

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR Peaks corresponding to the oleyl chain protons, including the characteristic signals for the vinylic protons, and peaks for the methylglycine moiety protons.
¹³C NMR Signals for the carbonyl carbon of the ester, carbons of the double bond in the oleyl chain, and carbons of the methylglycine unit.
Mass Spec (ESI-MS) [M+H]⁺ ion corresponding to the calculated molecular weight (340.56).
FT-IR (cm⁻¹) Characteristic peaks for C=O stretching (ester), C-O stretching, N-H stretching, and C=C stretching.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Process cluster_purification Purification cluster_product Final Product NMG N-methylglycine Esterification Fischer Esterification (p-TsOH, Toluene, Reflux) NMG->Esterification OA (Z)-Octadec-9-en-1-ol OA->Esterification Workup Work-up & Neutralization Esterification->Workup Cooling & Solvent Removal Chromatography Column Chromatography Workup->Chromatography Crude Product FinalProduct (Z)-Octadec-9-en-1-yl methylglycinate Chromatography->FinalProduct Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Potential Application in Liposomal Drug Delivery

Liposome_Formation cluster_components Liposome Components cluster_process Formation Process cluster_result Resulting Drug Carrier PL Phospholipids Hydration Hydration & Self-Assembly PL->Hydration Chol Cholesterol Chol->Hydration TargetEster (Z)-Octadec-9-en-1-yl methylglycinate TargetEster->Hydration Drug Hydrophilic or Lipophilic Drug Drug->Hydration Liposome Drug-Loaded Liposome Hydration->Liposome Encapsulation

Caption: Role of the target ester in the formation of a liposomal drug delivery system.

References

An In-depth Technical Guide to (Z)-Octadec-9-en-1-yl methylglycinate: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of (Z)-Octadec-9-en-1-yl methylglycinate (CAS Number: 10025-06-6). Despite a comprehensive search of available scientific literature and chemical databases, it is crucial to note that detailed experimental data and in-depth studies on this specific compound are exceptionally limited in the public domain. This document serves to summarize the currently available information and highlight significant data gaps that present opportunities for future research.

Chemical Identity and Structure

This compound is the methyl ester of the N-acyl amino acid formed from oleic acid and glycine (B1666218). It is structurally distinct from the more commonly referenced N-oleoyl sarcosine (B1681465) (N-methyl-N-oleoyl glycine) and its various salts.

Molecular Formula: C₂₁H₃₉NO₃ Molecular Weight: 339.56 g/mol Structure:

Tabulated Chemical Properties

Due to the scarcity of published research, a comprehensive table of quantitative chemical properties based on experimental data cannot be provided at this time. The following table lists the basic molecular identifiers.

PropertyValueSource
CAS Number 10025-06-6MCE
Molecular Formula C₂₁H₃₉NO₃Calculated
Molecular Weight 339.56 g/mol MCE

Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis, purification, and analysis of this compound did not yield any specific, validated methodologies. Standard esterification procedures, such as Fischer esterification of N-oleoyl glycine with methanol (B129727) or the reaction of oleoyl (B10858665) chloride with methyl glycinate, could be hypothesized as potential synthetic routes. However, without experimental validation, details regarding reaction conditions, catalysts, yields, and purification techniques remain speculative.

Hypothetical Synthesis Workflow:

The diagram below illustrates a potential, non-validated workflow for the synthesis of this compound.

G Hypothetical Synthesis Workflow A Oleic Acid C Coupling Reaction (e.g., DCC/DMAP or EDC/HOBt) A->C B Glycine Methyl Ester B->C D Crude this compound C->D E Purification (e.g., Column Chromatography) D->E F Pure this compound E->F

Caption: A potential, non-validated synthetic route.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research into the bioactivity of related fatty acid esters and N-acyl amino acids may provide a starting point for future investigation, but direct evidence for this specific compound is absent.

Data Gaps and Future Research Directions

The lack of available data for this compound presents a clear opportunity for foundational research. Key areas for investigation include:

  • Synthesis and Characterization: Development and validation of a reliable synthetic protocol, followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

  • Physicochemical Properties: Experimental determination of key properties such as melting point, boiling point, solubility, and partition coefficient.

  • Biological Screening: In vitro and in vivo studies to determine any potential biological activities, including but not limited to, anti-inflammatory, anti-microbial, or enzyme-inhibitory effects.

  • Mechanism of Action Studies: Should biological activity be identified, further research into the underlying mechanism of action and any associated signaling pathways would be warranted.

Conclusion

While the chemical identity of this compound is established, there is a profound lack of empirical data regarding its chemical properties, synthesis, and biological function. This guide underscores the current limitations in our understanding of this compound and aims to stimulate further research to fill these critical knowledge gaps. For scientists and researchers in drug development, this compound represents an unexplored molecule with potential for novel discoveries.

A Technical Guide to the Spectroscopic Characterization of Oleyl Methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oleyl methylglycinate is an N-acyl amino acid ester with potential applications in drug delivery, cosmetics, and material science, owing to its amphiphilic nature derived from the oleyl chain and the glycine (B1666218) methyl ester headgroup. A thorough spectroscopic characterization is paramount for confirming its chemical structure, determining purity, and understanding its properties. This technical guide outlines the expected spectroscopic profile of oleyl methylglycinate and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). As no specific literature is available for this exact molecule, this guide consolidates predictive data based on the analysis of its constituent functional groups and structurally similar compounds.

Proposed Synthesis and Analytical Workflow

The characterization of oleyl methylglycinate follows its synthesis, which can be achieved by the acylation of glycine methyl ester with oleoyl (B10858665) chloride. The subsequent analytical workflow involves purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final product.

cluster_synthesis Synthesis Stage cluster_analysis Purification & Analysis Stage OleoylCl Oleoyl Chloride Reaction Acylation Reaction (Anhydrous Solvent, e.g., DCM) OleoylCl->Reaction GlyMe Glycine Methyl Ester (in base, e.g., Et3N) GlyMe->Reaction Crude Crude Oleyl Methylglycinate Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure Oleyl Methylglycinate Purification->Pure Spectroscopy Spectroscopic Characterization Pure->Spectroscopy

Caption: Proposed workflow for the synthesis and analysis of oleyl methylglycinate.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from NMR, FTIR, and MS analyses based on known values for similar fatty acid amides and esters.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of oleyl methylglycinate.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.0 - 6.5 Broad s 1H Amide N-H
5.30 - 5.40 m 2H Olefinic -CH =CH -
4.15 - 4.20 d 2H -NH-CH₂ -COO-
3.70 - 3.75 s 3H Ester -O-CH₃
2.15 - 2.25 t 2H Amide α-CH₂ -CO-
1.95 - 2.05 m 4H Allylic =CH-CH₂ -
1.55 - 1.65 m 2H Amide β-CH₂-CH₂ -CO-
1.20 - 1.40 m ~20H Methylene -(CH₂ )ₙ-

| 0.85 - 0.90 | t | 3H | Terminal -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment
~173.5 Amide C =O
~170.5 Ester C =O
~130.0 Olefinic -C H=C H-
~52.5 Ester -O-C H₃
~42.0 -NH-C H₂-COO-
~36.5 Amide α-C H₂-CO-
~32.0 - 22.0 Methylene -(C H₂)ₙ-

| ~14.1 | Terminal -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Predicted FTIR Characteristic Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3300 N-H Stretch Amide N-H
3005 - 3015 C-H Stretch Olefinic =C-H
2850 - 2960 C-H Stretch Aliphatic C-H (CH₂, CH₃)
~1745 C=O Stretch Ester Carbonyl
~1650 C=O Stretch (Amide I) Amide Carbonyl
~1550 N-H Bend (Amide II) Amide N-H
~1465 C-H Bend Methylene Scissoring

| ~1170 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (Positive Ion Mode)

m/z Value (Predicted) Ion Assignment
382.33 [M+H]⁺ (Molecular Ion + Proton)
404.31 [M+Na]⁺ (Molecular Ion + Sodium Adduct)

| Fragment ions | Cleavage at amide and ester bonds is expected. |

Molecular Formula: C₂₂H₄₁NO₃, Exact Mass: 383.31

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified oleyl methylglycinate in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • 2D NMR (Optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively, aiding in definitive peak assignments.[4][5]

FTIR Spectroscopy Protocol
  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of neat liquid oleyl methylglycinate directly onto the ATR crystal. For a solid sample, press a small amount firmly onto the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent system such as methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Tandem MS (MS/MS): To confirm the structure, select the precursor molecular ion (e.g., m/z 382.3) and subject it to collision-induced dissociation (CID) to generate and analyze characteristic fragment ions.[6][7]

Structural Elucidation Logic

The combination of spectroscopic techniques provides complementary information for unambiguous structure confirmation.

cluster_results Interpreted Data Start Pure Compound FTIR FTIR Analysis Start->FTIR MS Mass Spec Analysis Start->MS NMR NMR Analysis (¹H, ¹³C, 2D) Start->NMR FTIR_res Functional Groups Confirmed (Amide, Ester, Alkene) FTIR->FTIR_res MS_res Correct Molecular Weight & Plausible Fragments MS->MS_res NMR_res Full Carbon-Hydrogen Framework Assembled NMR->NMR_res Conclusion Structure Confirmed: Oleyl Methylglycinate FTIR_res->Conclusion MS_res->Conclusion NMR_res->Conclusion

Caption: Logical workflow for structural confirmation using multiple techniques.

Conclusion

The spectroscopic characterization of oleyl methylglycinate relies on a multi-technique approach. NMR spectroscopy provides the definitive structural backbone, FTIR confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and aids in structural confirmation through fragmentation analysis. The predictive data and detailed protocols provided in this guide offer a robust framework for researchers to successfully synthesize, purify, and characterize this molecule, ensuring its identity and quality for subsequent applications in research and development.

References

A Technical Guide to the Physicochemical Properties of Lipidated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated amino acids (Lipoamino acids, LAAs) are amphiphilic molecules comprising a hydrophilic amino acid headgroup covalently linked to a hydrophobic lipid tail. This unique structure imparts surfactant-like properties, enabling self-assembly into various nanostructures and facilitating interactions with biological membranes. Lipidation is a powerful strategy in drug development to modulate the physicochemical and pharmacological profiles of parent molecules, including peptides and small drugs. By altering properties such as hydrophobicity, solubility, and aggregation behavior, lipidation can enhance metabolic stability, improve membrane permeability, and prolong circulation half-life, ultimately converting promising compounds into viable drug candidates. This guide provides an in-depth overview of the core physicochemical properties of lipidated amino acids, details the experimental protocols used for their characterization, and explores their relevance in biological signaling pathways.

Core Physicochemical Properties

The conjugation of a lipid moiety to an amino acid dramatically alters its physical and chemical characteristics. These properties are critical determinants of the molecule's behavior in both formulation and biological systems.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, the molecules exist primarily as monomers. This parameter is crucial for drug delivery applications, as micelles can encapsulate hydrophobic drugs, increasing their solubility and stability. The CMC is influenced by factors such as the length of the lipid chain, the nature of the amino acid headgroup, temperature, and the ionic strength of the medium. For instance, the CMC of lysophosphatidic acid decreases as the acyl chain length increases.

Compound/SystemLipid ChainAmino Acid/HeadgroupCMC ValueConditions
1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acidC14:0 (Myristoyl)Glycerophosphatidic acid1.850 mMWater, 25°C
1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acidC16:0 (Palmitoyl)Glycerophosphatidic acid0.540 mMWater, 25°C
1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acidC18:0 (Stearoyl)Glycerophosphatidic acid0.082 mMWater, 25°C
1-Oleoyl-2-lyso-sn-glycero-3-phosphatidic acidC18:1 (Oleoyl)Glycerophosphatidic acid0.346 mMWater, 25°C
Sphingosylphosphorylcholine-Sphingosylphosphorylcholine0.158 mM10 mM Sodium Phosphate, pH 7.4, 25°C
Copolymers from Dimer Linoleic Acid (DLA) & Tyrosine DerivativesDimer Linoleic AcidTyrosine0.125–0.250 mg/mLAqueous Environment

Data sourced from references.

Solubility

The solubility of amino acids, which is generally high in aqueous media, is significantly altered by lipidation. The introduction of a long alkyl chain drastically increases hydrophobicity, reducing water solubility. However, the amphiphilic nature of LAAs allows them to form aggregates like micelles, which can increase the apparent solubility of the compound above its CMC. Furthermore, the choice of amino acid and the presence of ionizable groups (the α-amino and α-carboxyl groups) mean that solubility is highly dependent on pH. Conjugation of polar molecules or drugs to the amino acid headgroup can improve the overall aqueous solubility of the lipidated conjugate.

Partition Coefficient (Log P)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a lipid or organic phase to its concentration in an aqueous phase. It is commonly expressed as its base-10 logarithm, Log P. This value is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A positive Log P indicates lipophilicity, while a negative value indicates hydrophilicity. For orally administered drugs, a Log P value of less than 5 is generally desired according to Lipinski's Rule of 5. Lipidation significantly increases the Log P value. For pH-sensitive molecules like amino acids, the distribution coefficient (Log D) at a specific pH (e.g., physiological pH 7.4) is often a more relevant measure.

Amino Acid DerivativeLog P / Log D ValueComments
Standard Amino Acids (range)-3.0 to +1.9Spans from hydrophilic (e.g., Aspartate) to more hydrophobic (e.g., Tryptophan).
Short Linear Peptides (general)-3.0 to +5.0 (Log D₇.₄)Lipophilicity can be tuned by sequence and modifications.
N-acetyl-Tryptophan methyl ester1.20Experimental Log P value.
N-acetyl-5-methyltryptophan methyl ester> 1.20Increased lipophilicity due to methyl group addition.
N-acetyl-5-hydroxytryptophan methyl ester< 1.20Decreased lipophilicity due to polar hydroxyl group.

Data and concepts sourced from references.

Surface Activity

As amphiphiles, lipidated amino acids tend to accumulate at interfaces, such as the air-water or oil-water interface, where they reduce the surface or interfacial tension. This surface activity is fundamental to their roles as emulsifiers and stabilizers in formulations. The effectiveness of a lipidated amino acid at reducing surface tension is related to its structure, particularly the balance between the hydrophilic headgroup and the hydrophobic tail. Measurements of surface tension as a function of concentration can also be used to determine the CMC; above the CMC, the surface tension remains relatively constant as newly added monomers form micelles rather than populating the surface.

Self-Assembly and Aggregation

A key feature of lipidated amino acids is their ability to self-assemble into ordered supramolecular structures in aqueous environments. This process is driven by hydrophobic interactions, which sequester the lipid tails away from water, as well as hydrogen bonding and electrostatic interactions between the amino acid headgroups. Depending on the molecular geometry, concentration, and environmental conditions, LAAs can form a variety of aggregates:

  • Micelles: Spherical structures with a hydrophobic core and a hydrophilic shell.

  • Nanoparticles: Polymeric systems based on lipidated poly(amino acids) can self-assemble into nanoparticles capable of entrapping drugs with high efficiency. Studies have shown the formation of nanoparticles in the size range of 196–239 nm.

  • Hydrogels: Certain lipidated amino acids, particularly palmitoylated amino acids, can act as low-molecular-weight gelators, forming fibrous networks that entrap large amounts of solvent to create hydrogels. These are promising for sustained-release drug delivery and tissue engineering applications.

Experimental Protocols & Workflows

The characterization of lipidated amino acids relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Method 1: Fluorescence Spectroscopy using Pyrene (B120774) Probe This method leverages the sensitivity of the pyrene fluorescent probe to the polarity of its microenvironment.

  • Preparation: Prepare a series of aqueous solutions of the lipidated amino acid at varying concentrations. Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each, then evaporate the solvent to leave the probe. The final pyrene concentration should be very low (~1 µM).

  • Incubation: Allow the solutions to equilibrate.

  • Measurement: Excite the samples at ~335 nm and record the emission spectra.

  • Analysis: The pyrene emission spectrum has several vibronic bands. Calculate the ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm).

  • Plotting: Plot the I₁/I₃ ratio against the logarithm of the lipidated amino acid concentration. The ratio will decrease sharply as pyrene partitions from the polar aqueous environment into the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.

Method 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes associated with micelle formation and dilution.

  • Setup: Fill the ITC sample cell with buffer or water and the injection syringe with a concentrated solution of the lipidated amino acid.

  • Titration: Perform a series of small, sequential injections of the lipidated amino acid solution into the cell while monitoring the heat evolved or absorbed.

  • Analysis: Initially, the injections result in a small heat change due to the dilution of monomers. As the concentration in the cell surpasses the CMC, the injected monomers form new micelles, causing a significant change in the heat of dilution.

  • Plotting: Plot the heat change per injection against the total concentration of the lipidated amino acid in the cell. Two distinct linear regions will be observed, and the CMC is the concentration at the intersection of these lines.

G Workflow for CMC Determination via Fluorescence cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of Lipoamino Acid (LAA) prep2 Create serial dilutions of LAA in aqueous buffer prep1->prep2 prep3 Add Pyrene probe to each dilution prep2->prep3 prep4 Equilibrate samples prep3->prep4 measure1 Set Spectrofluorometer (Excitation λ ≈ 335 nm) prep4->measure1 measure2 Record emission spectra for each sample (350-450 nm) measure1->measure2 analysis1 Extract intensities of Peak 1 (I₁) and Peak 3 (I₃) measure2->analysis1 analysis2 Calculate I₁/I₃ ratio for each concentration analysis1->analysis2 analysis3 Plot I₁/I₃ ratio vs. log[LAA] analysis2->analysis3 analysis4 Identify inflection point of the curve analysis3->analysis4 result Determine CMC analysis4->result

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Characterization of Self-Assembled Nanoparticles

Once LAAs self-assemble into nanoparticles, their size, size distribution, and morphology must be characterized.

Method 1: Dynamic Light Scattering (DLS) DLS measures the hydrodynamic diameter of particles in solution.

  • Sample Preparation: Prepare a dilute, homogenous suspension of the LAA nanoparticles in a suitable buffer. The solution must be free of dust and large aggregates; filtration through a sub-micron filter (e.g., 0.22 µm) is recommended.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Measurement: A laser illuminates the sample, and the instrument's detector measures the intensity of scattered light over time. The fluctuations in scattering intensity are caused by the Brownian motion of the particles.

  • Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter.

  • Output: The primary outputs are the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Method 2: Transmission Electron Microscopy (TEM) TEM provides direct visualization of the nanoparticles, allowing for assessment of their actual size, shape, and morphology.

  • Grid Preparation: Place a drop of the dilute nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin carbon film).

  • Staining (optional): For better contrast, especially with low-density organic materials, the sample may be negatively stained. After wicking away the sample solution, add a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid and then wick away the excess.

  • Drying: Allow the grid to dry completely.

  • Imaging: Insert the grid into the TEM. A high-energy electron beam is passed through the sample. The transmitted electrons are focused to form an image, revealing the morphology of the nanoparticles.

  • Analysis: Image analysis software can be used to measure the diameters of a large number of individual particles to build a size distribution histogram. This provides the core size of the particles, in contrast to the hydrodynamic size from DLS.

G Workflow for Nanoparticle Size & Morphology Characterization cluster_dls Dynamic Light Scattering (DLS) cluster_tem Transmission Electron Microscopy (TEM) start Start with Nanoparticle Suspension dls1 Filter sample to remove dust/aggregates start->dls1 tem1 Deposit sample on TEM grid start->tem1 dls2 Place in cuvette and thermally equilibrate dls1->dls2 dls3 Measure light scattering fluctuations dls2->dls3 dls4 Calculate Z-Average and PDI dls3->dls4 report Report: - Hydrodynamic Diameter - Polydispersity Index (PDI) - Core Diameter - Particle Morphology dls4->report tem2 Apply negative stain (optional) tem1->tem2 tem3 Dry grid completely tem2->tem3 tem4 Image with electron beam tem3->tem4 tem5 Analyze images to measure core size and shape tem4->tem5 tem5->report G Signaling Pathway of N-Acyl Amino Acids in Mitochondrial Uncoupling cluster_synthesis Extracellular Synthesis cluster_mito Mitochondrion fatty_acid Fatty Acids pm20d1 Secreted Enzyme PM20D1 fatty_acid->pm20d1 amino_acid Amino Acids amino_acid->pm20d1 naa N-Acyl Amino Acid (Lipoamino Acid) pm20d1->naa membrane Inner Mitochondrial Membrane Intermembrane Space naa->membrane:imm Enters Cell & Mitochondrion atp_synthase ATP Synthase membrane:imm->atp_synthase H⁺ naa_uncoupling N-Acyl Amino Acid acts as protonophore membrane:ims->naa_uncoupling H⁺ matrix Mitochondrial Matrix etc Electron Transport Chain (ETC) etc->membrane:ims H⁺ atp_synthase->matrix ATP Production heat Heat Production (Thermogenesis) naa_uncoupling->matrix H⁺ naa_uncoupling->heat

An In-depth Technical Guide to the Potential Biological Activity of (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-Octadec-9-en-1-yl methylglycinate, chemically identified as N-oleoylsarcosine, is a lipid molecule structurally related to the endogenous N-acyl-amino acid, N-oleoyl glycine (B1666218) (OlGly). While direct pharmacological studies on N-oleoylsarcosine are limited, this guide consolidates the known biological activities of its parent compound, N-oleoyl glycine, and its methylated derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic applications of this class of molecules. The known biological activities of N-oleoyl glycine and its derivatives span across the attenuation of substance-use disorders, neuroprotection, and metabolic regulation, primarily through the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and the cannabinoid receptor 1 (CB1). This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the involved signaling pathways.

Introduction

N-acyl-amino acids are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes. This compound, or N-oleoylsarcosine, is the N-methylated derivative of N-oleoyl glycine (OlGly). While N-oleoylsarcosine is primarily utilized in industrial applications as a surfactant and corrosion inhibitor, its structural similarity to OlGly suggests potential for biological activity.[1][2][3][4][5] This guide focuses on the scientifically documented biological effects of N-oleoyl glycine and its other methylated derivatives as a proxy for the potential activities of N-oleoylsarcosine.

The primary biological activities of N-oleoyl glycine and its derivatives that have been investigated include:

  • Attenuation of Addiction-Related Behaviors: Modulation of the reward and withdrawal effects of substances like cocaine and nicotine.[6][7]

  • Neuroprotection: Protective effects against neurotoxicity in models of Parkinson's disease.[8]

  • Metabolic Regulation: Stimulation of adipogenesis and potential roles in insulin (B600854) sensitivity.[9][10]

These effects are primarily mediated through the activation of PPARα and the CB1 receptor, highlighting the therapeutic potential of this class of lipids.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of N-oleoyl glycine.

Table 1: Neuroprotective Effects of N-oleoyl glycine (OlGly) in an in vitro Model of Parkinson's Disease

Cell LineToxin and ConcentrationOlGly ConcentrationOutcome MeasureResultReference
SH-SY5Y (undifferentiated)MPP+ (0.5 mM)1 nMCell ViabilityReverted MPP+-induced reduction in cell viability to control levels.[8]
SH-SY5Y (differentiated)MPP+ (0.5 mM)1 nMCell ViabilityReverted MPP+-induced reduction in cell viability to control levels.[8]
SH-SY5Y (differentiated)MPP+1 nMCaspase 3/7 ActivitySignificantly increased caspase 3/7 levels compared to MPP+ alone.[8]

Table 2: Effects of N-oleoyl glycine (OlGly) on Adipogenesis in 3T3-L1 Cells

TreatmentConcentrationOutcome MeasureResultReference
N-oleoyl glycine1, 5, 10, 20, 50 µMLipid AccumulationDose- and time-dependent increase.[9]
N-oleoyl glycineNot specifiedPPARγ mRNA expressionSignificantly increased.[9]
N-oleoyl glycineNot specifiedaP2 mRNA expressionSignificantly increased.[9]
N-oleoyl glycineNot specifiedCB1 Receptor mRNA expressionMarkedly increased.[9]
N-oleoyl glycineNot specifiedp-Akt/Akt ratioIncreased.[9]
N-oleoyl glycineNot specifiedp-FoxO1/FoxO1 ratioIncreased.[9]

Table 3: Effects of N-oleoyl glycine (OlGly) and its Derivatives on Cocaine-Induced Conditioned Place Preference (CPP)

CompoundTreatment ConditionOutcomeResultReference
N-oleoyl glycine (OlGly)During acquisition of cocaine CPPExpression of cocaine-conditioned rewardAttenuated.[6]
Monomethylated OlGly (HU-595)During cocaine conditioningExpression of CPPDecrease in expression, similar to OlGly.[6]
Dimethylated OlGly (HU-596)During cocaine conditioningExpression of CPPDecrease in expression, similar to OlGly.[6]

Experimental Protocols

Cocaine-Induced Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding effects of a drug by pairing a specific environment with the drug's effects.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, mice are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one chamber over the other.

    • Conditioning: Over several days (e.g., 6-8 days), mice receive alternating injections of cocaine and saline. On cocaine administration days, they are confined to one of the chambers. On saline administration days, they are confined to the opposite chamber. The chamber paired with cocaine is counterbalanced across animals.

    • Test Day: After the conditioning phase, the mice are placed in the central compartment and allowed to freely access both chambers in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant increase in the preference score on the test day compared to the pre-conditioning day indicates a conditioned place preference for the drug.

G cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_test Test pre Day 1: Baseline Preference Test (15-20 min free exploration) cond1 Day 2: Cocaine Injection + Confinement to Paired Chamber pre->cond1 cond2 Day 3: Saline Injection + Confinement to Unpaired Chamber cond1->cond2 cond_dots ... cond2->cond_dots cond3 Day 8: Saline Injection + Confinement to Unpaired Chamber cond_dots->cond3 test Day 9: Post-Conditioning Test (Drug-free, free exploration) cond3->test

Conditioned Place Preference Experimental Workflow
MPP+-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro assay models the neurodegeneration seen in Parkinson's disease by using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For some experiments, cells are differentiated into a more neuron-like phenotype using retinoic acid.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are treated with MPP+ (e.g., 0.5 mM) for a specified period (e.g., 24 hours) to induce cytotoxicity.

    • In experimental groups, cells are co-treated with the test compound (e.g., N-oleoyl glycine at 1 nM) or pre-treated before the addition of MPP+.

    • Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

    • Apoptosis can be measured by quantifying caspase-3/7 activity.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. A significant increase in cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay culture Seed SH-SY5Y cells in multi-well plates control Control Group (Vehicle) mpp MPP+ Group (0.5 mM MPP+) test Test Group (1 nM OlGly + 0.5 mM MPP+) viability Measure Cell Viability (MTT Assay) control->viability apoptosis Measure Apoptosis (Caspase-3/7 Assay) control->apoptosis mpp->viability mpp->apoptosis test->viability test->apoptosis

MPP+ Neurotoxicity Assay Workflow
3T3-L1 Adipocyte Differentiation

This protocol describes the induction of pre-adipocyte 3T3-L1 cells to differentiate into mature adipocytes.

  • Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in a standard growth medium.

  • Differentiation Induction:

    • Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers, typically including 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (MDI).

    • After 2-3 days, the differentiation medium is replaced with an insulin-containing medium.

    • The cells are maintained in this medium for several more days, with media changes every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days in total).

  • Assessment of Adipogenesis:

    • Oil Red O Staining: Mature adipocytes are fixed and stained with Oil Red O, which specifically stains neutral lipids within the lipid droplets, appearing as red-orange droplets under a microscope.

    • Gene Expression Analysis: The expression of adipogenic marker genes, such as PPARγ and aP2, is quantified using real-time PCR.

  • Data Analysis: The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance or by analyzing the fold-change in the expression of adipogenic genes.

G cluster_culture Pre-adipocyte Culture cluster_diff Differentiation cluster_assay Assessment culture Grow 3T3-L1 cells to confluence mdi Day 0: Add MDI differentiation medium (IBMX, Dexamethasone, Insulin) culture->mdi insulin Day 2: Change to insulin medium mdi->insulin maintain Day 4-8: Maintain in insulin medium (change every 2 days) insulin->maintain oro Oil Red O Staining of Lipid Droplets qpcr qPCR for Adipogenic Genes (PPARγ, aP2)

3T3-L1 Adipocyte Differentiation Workflow

Signaling Pathways

PPARα Signaling Pathway

N-oleoyl glycine has been shown to exert some of its effects through the activation of PPARα, a nuclear receptor that regulates gene expression.

G OlGly N-oleoyl glycine PPARa PPARα OlGly->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Response Biological Response (e.g., Neuroprotection) Gene->Response

N-oleoyl glycine and the PPARα Signaling Pathway
CB1 Receptor and Akt Signaling Pathway

The pro-adipogenic effects of N-oleoyl glycine are mediated through the CB1 receptor and the downstream Akt signaling pathway.

G OlGly N-oleoyl glycine CB1 CB1 Receptor OlGly->CB1 Activates PI3K PI3K CB1->PI3K Akt Akt PI3K->Akt Activates FoxO1 FoxO1 Akt->FoxO1 Inhibits PPARg PPARγ Akt->PPARg Upregulates aP2 aP2 Akt->aP2 Upregulates Adipogenesis Adipogenesis PPARg->Adipogenesis aP2->Adipogenesis

N-oleoyl glycine, CB1 Receptor, and Akt Signaling in Adipogenesis

Conclusion

While direct pharmacological data on this compound (N-oleoylsarcosine) is sparse, the extensive research on its parent compound, N-oleoyl glycine, and other methylated derivatives provides a strong foundation for its potential biological activities. The evidence points towards a role in the modulation of the endocannabinoid and PPAR systems, with potential therapeutic implications in addiction, neurodegenerative diseases, and metabolic disorders. Further research is warranted to directly investigate the pharmacological profile of N-oleoylsarcosine to validate these potential applications and to understand the impact of N-methylation on the activity and potency of this class of lipid molecules. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

The Core Mechanism of Action of Novel Fatty Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel fatty acid esters are emerging as a significant class of bioactive lipids with profound implications for drug development. These molecules, characterized by their diverse structures and potent signaling capabilities, are being investigated for their therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of two prominent classes of novel fatty acid esters: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and Sugar Fatty Acid Esters (SFAEs). It delves into their signaling pathways, presents quantitative data on their bioactivity, and provides detailed experimental protocols for their study.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): Potent Endogenous Signaling Lipids

Discovered as a novel class of endogenous lipids, FAHFAs have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2][3] These molecules consist of a fatty acid ester-linked to a hydroxy fatty acid. Their levels are found to be reduced in the tissues of insulin-resistant humans, suggesting a role in metabolic health.[4]

Mechanism of Action: GPR120-Mediated Signaling

The primary mechanism of action for the anti-inflammatory effects of FAHFAs is mediated through their interaction with G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[4][5][6] Upon binding of a FAHFA ligand, such as 9-palmitic acid hydroxy stearic acid (9-PAHSA), GPR120 initiates a cascade of intracellular events that diverge into two main pathways: a Gαq/11-dependent pathway and a β-arrestin 2-dependent pathway.[7][8]

The Gαq/11-dependent pathway is primarily associated with metabolic effects. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.[9] This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in adipocytes, thereby enhancing glucose uptake.[5][7]

The β-arrestin 2-dependent pathway is crucial for the potent anti-inflammatory effects of FAHFAs.[4][5][8] Following ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2.[4][10] The resulting GPR120-β-arrestin 2 complex is internalized and interacts with TAK1-binding protein 1 (TAB1).[4][5] This interaction prevents TAB1 from binding to and activating TGF-β-activated kinase 1 (TAK1), a key signaling node for pro-inflammatory pathways.[4][5] By inhibiting TAK1 activation, FAHFAs effectively block downstream signaling to nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), which are critical mediators of inflammation.[4][5][7] This mechanism allows FAHFAs to suppress the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[4][11]

GPR120_Signaling_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 activates Gaq11 Gαq/11 GPR120->Gaq11 activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits PLC PLC Gaq11->PLC activates Ca2_increase ↑ [Ca2+]i PLC->Ca2_increase GLUT4_translocation GLUT4 Translocation Ca2_increase->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GPR120_beta_arrestin GPR120-β-arrestin 2 Complex (Internalized) beta_arrestin->GPR120_beta_arrestin TAB1 TAB1 GPR120_beta_arrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibition of binding NFkB NF-κB TAK1->NFkB activates JNK JNK TAK1->JNK activates Inflammation Inflammation NFkB->Inflammation JNK->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->TAK1 activates

FAHFA-mediated GPR120 signaling pathway.
Quantitative Data on FAHFA Bioactivity

The biological activity of FAHFAs and other GPR120 agonists has been quantified in various assays. The following table summarizes key data points for comparison.

CompoundAssay TypeCell Line/SystemEC50/IC50Reference
9-PAHSAGPR120 AgonismNot Specified~19 µM (IC50)[12]
9-PAHSAGPR120 AgonismRecombinantWeak (~23% of max)[13]
TUG-891Calcium FluxCHO cells (human GPR1220)43.7 nM (EC50)[12]
GW9508Calcium MobilizationHEK-293 cells (GPR120)~2.2 - 3.4 µM[12]
DHASRE-luc ReporterNot Specified1 - 10 µM[12]
Compound AGPR120 AgonismNot Specified~0.35 µM (EC50)[14]

Sugar Fatty Acid Esters (SFAEs): Novel Anticancer and Antimicrobial Agents

SFAEs are non-ionic surfactants synthesized by esterifying a sugar with a fatty acid. They are gaining interest in the pharmaceutical industry due to their biocompatibility and diverse biological activities, including anticancer and antimicrobial properties.[10][15][16]

Mechanism of Action: Induction of Apoptosis in Cancer Cells

The anticancer mechanism of SFAEs is primarily attributed to their ability to induce apoptosis in cancer cells.[10] While the precise molecular targets are still under investigation, several key processes have been implicated. One proposed mechanism is the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells.[10]

Furthermore, studies have shown that certain SFAEs can disrupt the cytoskeleton by causing low polymerization of microtubules and depolymerization of actin filaments, which can trigger an apoptotic cascade.[10] For some fatty acid esters, such as fatty acid ethyl esters, the induction of apoptosis has been shown to involve the activation of the caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) Polymerase (PARP).[17] Saturated fatty acids, which are components of some SFAEs, can induce endoplasmic reticulum (ER) stress, leading to the activation of the mitochondrial pathway of apoptosis.[18][19]

SFAE_Apoptosis_Pathway SFAE Sugar Fatty Acid Ester Glycolysis Glycolysis SFAE->Glycolysis inhibits Cytoskeleton Cytoskeleton Disruption (Microtubules, Actin) SFAE->Cytoskeleton induces ER_Stress ER Stress SFAE->ER_Stress may induce Apoptosis Apoptosis Glycolysis->Apoptosis Cytoskeleton->Apoptosis triggers Mitochondrial_Pathway Mitochondrial Pathway ER_Stress->Mitochondrial_Pathway activates Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation leads to PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Caspase_Activation->Apoptosis

Proposed mechanisms of SFAE-induced apoptosis.
Quantitative Data on SFAE Bioactivity

The cytotoxic effects of various novel SFAEs and related compounds have been evaluated against a panel of human cancer cell lines. The following table presents a summary of their half-maximal inhibitory concentrations (IC50).

Compound/Ester TypeCancer Cell LineIC50 (µM)Reference
Novel SFAEs (various)Human Skin Melanoma63.3 - 1737.6[10]
Novel SFAEs (various)Prostate Cancer63.3 - 1737.6[10]
Sucrose Fatty Acid Esters (Monoester-rich)L-5178Y (Lymphoma)Varies (ID50)[15]
Oleoyl-quercetin hybrid (Compound 1)HCT116 (Colon)22.4[1]
Oleoyl-quercetin hybrid (Compound 2)HCT116 (Colon)0.34[1]
Oleoyl-quercetin hybridsHTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver)10 - 50[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of novel fatty acid esters.

Protocol 1: GPR120 β-Arrestin Recruitment Assay

This assay is used to quantify the interaction between GPR120 and β-arrestin 2 upon agonist stimulation, a critical step in the anti-inflammatory signaling pathway.[12]

Workflow:

GPR120_Arrestin_Workflow Cell_Plating Plate engineered cells (e.g., PathHunter CHO-K1 GPR120) Agonist_Addition Add GPR120 agonists (various concentrations) Cell_Plating->Agonist_Addition Incubation Incubate Agonist_Addition->Incubation Detection Add detection reagent (substrate for complemented enzyme) Incubation->Detection Measurement Measure chemiluminescence Detection->Measurement Data_Analysis Generate dose-response curves and calculate EC50 Measurement->Data_Analysis

Workflow for a GPR120 β-arrestin recruitment assay.

Methodology:

  • Cell Culture: Utilize a commercially available cell line engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1 GPR120 β-Arrestin cell line). Culture the cells according to the manufacturer's instructions.

  • Cell Plating: Seed the cells in a 384-well white-walled, clear-bottom assay plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Agonist Treatment: Prepare serial dilutions of the test compounds (e.g., FAHFAs) and a known GPR120 agonist as a positive control. Add the compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme, to all wells. The interaction between GPR120-PK and β-arrestin-EA forms a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol 2: In Vivo Anti-Inflammatory Assay in LPS-Challenged Mice

This protocol assesses the anti-inflammatory effects of novel fatty acid esters in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).[8]

Methodology:

  • Animals: Use male C57BL/6J mice (e.g., 18-24 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Prepare the test compound (e.g., 13-OAHODE) in a suitable vehicle (e.g., 50% PEG400, 0.5% Tween-80, 49.5% water). Administer the compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at t = -1 hour.

  • LPS Challenge: At t = 0, induce systemic inflammation by injecting LPS (e.g., 0.15 mg/kg, i.p.).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at baseline (t=0) and at specified time points post-LPS injection (e.g., 1, 2, and 6 hours).

  • Cytokine Analysis: Prepare plasma from the blood samples. Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in cytokine levels in the treated group indicates an anti-inflammatory effect.

Protocol 3: MTT Cytotoxicity Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10]

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., human skin melanoma, prostate cancer) and a normal control cell line in their appropriate growth media.

  • Cell Seeding: Seed the cells into 96-well microplates at a density of 2.5 × 10^4 cells/cm² and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test SFAEs in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.0625 to 0.5 mg/mL). Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 72, and 120 hours) in a cell culture incubator.

  • MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.

  • Solubilization: Add the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

Novel fatty acid esters, particularly FAHFAs and SFAEs, represent exciting new avenues for therapeutic intervention. Their distinct mechanisms of action, centered on the modulation of key signaling pathways in inflammation and cancer, underscore their potential as drug candidates. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these promising molecules and accelerate their translation from the laboratory to the clinic. The continued exploration of the structure-activity relationships and the elucidation of the complete molecular targets of these compounds will be crucial for the development of next-generation therapies.

References

Determining the Solubility of (Z)-Octadec-9-en-1-yl methylglycinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the lipophilic compound (Z)-Octadec-9-en-1-yl methylglycinate in various organic solvents. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on establishing a robust experimental framework. It details the industry-standard shake-flask method for achieving thermodynamic equilibrium and outlines subsequent analytical procedures for quantification, including High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry. This guide is intended to equip researchers with the necessary protocols to generate reliable and reproducible solubility data, a critical parameter in drug formulation and development.

Introduction

This compound is a lipophilic molecule with potential applications in pharmaceutical and cosmetic formulations. Its solubility in organic solvents is a fundamental physicochemical property that dictates its behavior in various non-aqueous systems, influencing everything from reaction kinetics during synthesis to bioavailability in lipid-based drug delivery systems. Accurate solubility data is therefore indispensable for formulation development, process optimization, and regulatory submissions.

This guide presents a standardized approach to experimentally determine the solubility of this compound. The methodologies described herein are widely accepted and are designed to yield high-quality, reliable data.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanol25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Methanol25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Acetone25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Ethyl Acetate25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Dichloromethane25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Toluene25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Hexane25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinede.g., HPLC-UV

Experimental Protocols

The determination of thermodynamic solubility is a critical process that involves achieving a state of equilibrium between the dissolved solute and the undissolved solid. The shake-flask method is the gold standard for this purpose.[1]

Thermodynamic Solubility Determination via Shake-Flask Method

This method is based on achieving equilibrium by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period.[2]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[3]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (to be optimized based on the compound's properties)

  • Data acquisition and processing software

Procedure:

  • Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by taking the dilution factor into account.

3.2.2. UV/Vis Spectrophotometry

For compounds with a suitable chromophore, UV/Vis spectrophotometry offers a simpler and faster method for quantification.[5]

Instrumentation:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample and calculate the original solubility.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess (Z)-Octadec-9-en-1-yl methylglycinate to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equilibration Agitate at constant temperature (24-72 hours) prep3->equilibration separation1 Centrifuge to pellet undissolved solid equilibration->separation1 separation2 Filter supernatant with 0.22 µm syringe filter separation1->separation2 analysis1 Dilute filtrate to known concentration separation2->analysis1 analysis2 Quantify using HPLC or UV/Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_hplc HPLC Quantification Workflow cluster_uvvis UV/Vis Quantification Workflow hplc1 Prepare standard solutions of known concentrations hplc2 Generate calibration curve (Peak Area vs. Concentration) hplc1->hplc2 hplc3 Inject diluted sample from solubility experiment hplc4 Determine concentration from calibration curve hplc3->hplc4 hplc5 Calculate original solubility hplc4->hplc5 uvvis1 Determine λmax of the compound uvvis2 Prepare standard solutions and generate calibration curve (Absorbance vs. Concentration) uvvis1->uvvis2 uvvis3 Measure absorbance of diluted sample uvvis4 Determine concentration from calibration curve uvvis3->uvvis4 uvvis5 Calculate original solubility uvvis4->uvvis5

Caption: Analytical Quantification Workflows.

References

discovery and synthesis of novel lipid compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Lipid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids, a diverse class of hydrophobic and amphiphilic molecules, are fundamental to cellular structure, energy storage, and signaling. Beyond their classical roles, bioactive lipids have emerged as critical mediators in a vast array of physiological and pathological processes, including inflammation, metabolic regulation, and neurotransmission.[1] Consequently, the enzymes, receptors, and pathways that constitute lipid signaling networks represent a rich and largely untapped source of novel therapeutic targets for diseases ranging from cancer and diabetes to neurodegenerative and cardiovascular disorders.[2] The are therefore paramount to advancing our understanding of cellular communication and developing next-generation therapeutics.

This technical guide provides an in-depth overview of the core methodologies and pathways central to the field of bioactive lipids. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological and experimental workflows.

Discovery of Novel Bioactive Lipids

The identification of new bioactive lipids is a critical first step in drug discovery. This process often begins with lipidomics, a systems-level analysis of all lipids within a biological system. Modern lipidomics workflows, powered by advances in mass spectrometry, allow for the comprehensive profiling and identification of potentially thousands of lipid species.[3]

A prominent example of this discovery process is the identification of a novel class of endogenous lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[4][5] Initial lipidomic analysis of adipose tissue from mice with enhanced glucose tolerance revealed a previously uncharacterized set of lipids.[6] Subsequent isolation, structure elucidation, and biological testing demonstrated that these lipids, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), possess potent anti-diabetic and anti-inflammatory properties, highlighting a new axis for therapeutic intervention in metabolic diseases.[4][7]

Synthesis of Novel Lipid Compounds

Once a novel bioactive lipid is discovered, its synthesis is essential for confirming its structure, exploring its biological functions, and developing analogs with improved therapeutic properties. Both chemical and enzymatic strategies are employed to achieve these goals.

Chemical Synthesis

Chemical synthesis offers precise control over the molecular architecture, enabling the production of specific stereoisomers and the introduction of chemical modifications to probe structure-activity relationships. A key example is the stereoselective synthesis of 9(R)-PAHSA, the predominant and more active enantiomer found in vivo.[8]

Detailed Protocol: Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA

This protocol is based on a convergent synthesis strategy starting from (R)-epichlorohydrin to ensure high enantiomeric purity.[8][9][10]

Step 1: Synthesis of 9(R)-Hydroxystearic Acid (9(R)-HSA) Backbone This multi-step process involves sequential Grignard reactions to build the C18 backbone around the chiral center.

  • To a solution of (R)-epichlorohydrin (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C, add copper(I) iodide (0.1 eq).

  • Slowly add a solution of pentylmagnesium bromide (1.1 eq) in THF, maintaining the temperature at -20 °C. Stir for 2 hours.

  • Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

  • The resulting alcohol is then converted to a tosylate and reacted with the Grignard reagent derived from 9-bromononanoic acid to complete the stearic acid backbone. The carboxylic acid is typically protected as a methyl ester during this phase.

Step 2: Esterification with Palmitic Acid

  • Dissolve the 9(R)-hydroxystearic acid methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) with pyridine (B92270) (1.5 eq).

  • Cool the solution to 0 °C and slowly add palmitoyl (B13399708) chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and purify the crude product by silica (B1680970) gel column chromatography to yield the 9(R)-PAHSA methyl ester.

Step 3: Deprotection to Yield 9(R)-PAHSA

  • Dissolve the purified 9(R)-PAHSA methyl ester (1.0 eq) in a 4:1 mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) (3.0 eq) and stir at room temperature for 12 hours.

  • Acidify the mixture to a pH of ~2 with 1 M HCl.

  • Extract the final product, 9(R)-PAHSA, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Enzymatic Synthesis

Enzymatic synthesis provides a more sustainable and often stereoselective alternative to chemical methods. Lipases and hydratases are key enzymes in this approach. For FAHFA production, a bi-enzymatic cascade can be employed where a hydratase first converts an unsaturated fatty acid (e.g., oleic acid) into a hydroxy fatty acid, which is then esterified with a second fatty acid by a lipase (B570770) (e.g., Candida antarctica lipase A).[3][11] This method is effective for producing a variety of FAHFAs from renewable biomass.[11][12]

Table 1: Reported Yields for FAHFA Synthesis

Synthesis Method Product Reported Yield Reference
Bi-enzymatic Cascade 10-PAHSA 25% (isolated) [12]

| Optimized Enzymatic | 12-PAHSA / 12-OAHSA | ~90% (conversion) |[13] |

Key Lipid Signaling Pathways in Drug Development

Novel lipids often exert their effects by modulating established signaling pathways. Understanding these pathways is crucial for identifying drug targets and predicting the mechanism of action of new compounds.

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[4][10] They are central regulators of inflammation, pain, fever, and platelet aggregation.[1] The pathway is initiated by the release of AA from membrane phospholipids (B1166683) by phospholipase A2. AA is then metabolized by three main enzymatic branches:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins (B1171923) (PGs) and thromboxanes (TXs). COX inhibitors are the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

  • Lipoxygenases (LOX): Produce leukotrienes (LTs) and lipoxins (LXs), which are key mediators of allergic and inflammatory responses.[10]

  • Cytochrome P450 (CYP) Monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[10]

Eicosanoid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 PLA2->AA PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs EETs EETs / HETEs CYP450->EETs Inhibitors NSAIDs (e.g., Ibuprofen) Inhibitors->COX inhibit

Figure 1. Eicosanoid Biosynthesis Pathway.

Sphingolipid Signaling Pathway

Sphingolipids are not only structural components of membranes but also key signaling molecules involved in cell proliferation, apoptosis, and stress responses.[8] The pathway centers on the metabolism of ceramide (Cer), which can be generated de novo or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinase (SMase). The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[14][15]

  • Sphingomyelinase (SMase): Converts sphingomyelin to ceramide.

  • Ceramidase (CDase): Hydrolyzes ceramide to sphingosine (B13886) (Sph).

  • Sphingosine Kinase (SphK): Phosphorylates sphingosine to form S1P, which signals through a family of G protein-coupled receptors.[8][15]

Sphingolipid_Pathway SM Sphingomyelin (SM) SMase Sphingomyelinase (SMase) SM->SMase Cer Ceramide (Cer) CDase Ceramidase (CDase) Cer->CDase Apoptosis Apoptosis Cell Cycle Arrest Cer->Apoptosis Sph Sphingosine (Sph) SphK Sphingosine Kinase (SphK) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (GPCRs) S1P->S1PR SMase->Cer CDase->Sph SphK->S1P Survival Cell Survival Proliferation S1PR->Survival

Figure 2. The Sphingolipid Signaling Pathway.

Experimental Protocols

Robust and reproducible experimental methods are the foundation of lipid research. The following sections detail a standard workflow for lipidomics analysis of plasma, from sample preparation to data acquisition.

Lipid Extraction from Plasma

The goal of lipid extraction is to efficiently isolate lipids from other biomolecules like proteins and polar metabolites. Several methods are widely used, each with its own advantages.[13]

Detailed Protocol: Matyash (MTBE) Method This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform (B151607) and is effective for a broad range of lipids.[9]

  • In a 1.5 mL polypropylene (B1209903) tube, add 10 µL of blood plasma.

  • Add 225 µL of cold methanol (B129727) containing a mixture of appropriate internal standards (e.g., deuterated or odd-chain lipids). Vortex for 10 seconds.

  • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4 °C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

  • Carefully collect the upper organic phase and transfer it to a new tube.

  • Evaporate the solvent using a centrifugal evaporator or a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol/toluene or isopropanol).[16]

Lipid Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipid analysis, providing separation, identification, and quantification of individual lipid species.[5]

Typical LC-MS/MS Parameters for Plasma Lipidomics

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[16]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.[17]

    • Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic lipids.

    • Column Temperature: 50-55 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), run in both positive and negative modes to cover different lipid classes.[16]

    • Analyzer: Triple Quadrupole (QqQ) for targeted quantification (MRM mode) or high-resolution instruments like Q-TOF or Orbitrap for untargeted discovery.[18]

    • Data Acquisition: Full scan for discovery, followed by data-dependent MS/MS for fragmentation and identification.

Lipidomics_Workflow Sample Plasma Sample Spike Spike Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Matyash Method) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (Positive & Negative Mode) Reconstitute->LCMS Data Data Processing LCMS->Data ID Lipid Identification (MS/MS Library) Data->ID Quant Quantification Data->Quant Stats Statistical Analysis & Interpretation ID->Stats Quant->Stats

Figure 3. General Experimental Workflow for Lipidomics.

Quantitative Data Presentation

Quantitative analysis is essential for comparing methodologies and understanding the biological relevance of observed changes in lipid profiles.

Table 2: Comparison of Lipid Extraction Method Recoveries from Plasma

Lipid Class Alshehry Method Recovery (%) Folch Method Recovery (%) Matyash Method Recovery (%) Reference
Phospholipids (PL) >95 86 73 [1]
Triglycerides (TG) <80 86 73 [1]
Diglycerides (DG) <80 86 73 [1]
Lysophospholipids (LPC/LPE) >95 86 73 [1]

Note: Recovery was assessed by comparing internal standards spiked before and after extraction.

Table 3: Concentrations of Major Lipid Classes in Human Plasma

Lipid Class Concentration (nmol/mL) Reference
Triacylglycerols (TAG) 1100 (90.6 mg/dl) [14]
Cholesteryl Esters (CE) 3600 (230 mg/dl) [14]
Cholesterol (Free) 3760 (145 mg/dl) [14]
Phosphatidylcholines (PC) 1579.4 (median) [17]
Sphingomyelins (SM) 360.5 (median) [17]

Concentrations are from NIST SRM 1950 reference plasma or healthy control cohorts and can vary significantly between individuals.

Table 4: IC50 Values of Common COX Inhibitors

Inhibitor COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2) Reference
Etoricoxib 1.1 0.01 106 [19]
Rofecoxib 18 0.53 35 [19]
Celecoxib 4.0 0.53 7.6 [19]
Meloxicam 2.5 1.2 2.0 [19]
Diclofenac 0.5 0.25 2.0 [19]
Indomethacin 0.1 0.25 0.4 [19]

Data from human whole blood assays. Lower IC50 indicates higher potency. Higher selectivity index indicates greater selectivity for COX-2.

Conclusion

The field of lipidomics continues to reveal the profound impact of bioactive lipids on cellular function and human health. The discovery of novel lipids like FAHFAs and the detailed characterization of signaling pathways such as the eicosanoid and sphingolipid cascades provide a continuous stream of new opportunities for therapeutic intervention. Success in this area relies on the integration of advanced analytical techniques for discovery, robust chemical and enzymatic methods for synthesis, and a deep understanding of the underlying biological pathways. The protocols, data, and workflows presented in this guide offer a foundational resource for scientists dedicated to exploring this exciting frontier of drug discovery.

References

An In-depth Technical Guide to NMR and Mass Spectrometry of Oleyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleyl esters, a class of wax esters, are significant molecules in various biological and industrial contexts. Comprising oleic acid esterified to an alcohol, their long, unsaturated alkyl chains grant them unique chemical and physical properties. They serve as everything from cosmetic emollients to biofuels and are key components of various biological systems. Accurate structural elucidation and quantification are paramount for researchers, scientists, and drug development professionals working with these compounds. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for oleyl esters, complete with detailed experimental protocols and workflow visualizations to facilitate their analysis.

Data Presentation: Spectroscopic Data for Oleyl Oleate (B1233923)

The following tables summarize the key quantitative NMR and MS data for oleyl oleate, the ester formed from oleic acid and oleyl alcohol. This data provides a foundational reference for the identification and characterization of oleyl esters.

Table 1: ¹H NMR Spectroscopic Data for Oleyl Oleate in CDCl₃

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
Terminal Methyl (-CH₃)0.86 - 0.90Triplet6H
Methylene Chain (-(CH₂)n-)1.25 - 1.40Multiplet~40H
β-Methylene to Carbonyl (-CH₂-CH₂-COO-)1.59 - 1.65Multiplet2H
Allylic (-CH₂-CH=)1.98 - 2.05Multiplet8H
α-Methylene to Carbonyl (-CH₂-COO-)2.28Triplet2H
α-Methylene to Ester Oxygen (-O-CH₂-)4.05Triplet2H
Olefinic (-CH=CH-)5.32 - 5.38Multiplet4H

Data compiled from multiple sources.[1][2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for Oleyl Oleate in CDCl₃

¹³C NMR spectroscopy is crucial for determining the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments may require longer acquisition times.[1]

Carbon Assignment Chemical Shift (δ) ppm
Terminal Methyl (C18 & C18')~14.1
Methylene Chain (-(CH₂)n-)~22.7 - 32.0
Allylic (C8, C11, C8', C11')~27.2
α-Methylene to Ester Oxygen (C1')~64.4
Olefinic (C9, C10, C9', C10')~129.7 - 130.2
Carbonyl (C1)~173.3

Data compiled from multiple sources.[4][5]

Table 3: Key Mass Spectrometry Fragments for Oleyl Esters (via GC-EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[6][7] For long-chain unsaturated esters like oleyl oleate, the molecular ion peak (M⁺) is often weak or entirely absent.[6] The fragmentation pattern, however, provides valuable structural information. The analysis is typically performed on fatty acid methyl esters (FAMEs) for better volatility and library matching.[8]

m/z (mass-to-charge ratio) Fragment Identity/Origin Significance
532.9[C₃₆H₆₈O₂]⁺ (Molecular Ion)Represents the intact oleyl oleate molecule.[9][10] Often has very low abundance in EI-MS.[8]
265[C₁₈H₃₃O₂]⁺Fragment corresponding to the oleoyl (B10858665) acylium ion.
264[C₁₈H₃₂O]⁺Loss of a proton from the acylium ion.
250[C₁₈H₃₄]⁺Fragment corresponding to the oleyl alkyl chain.
74[C₃H₆O₂]⁺McLafferty rearrangement ion (for methyl esters), characteristic for saturated fatty acid methyl esters.[8]
55, 69, 83, 97...CnH₂n-₁⁺ SeriesCharacteristic hydrocarbon fragments from the aliphatic chain.

Experimental Protocols

Detailed and reproducible methodologies are critical for obtaining high-quality data. The following sections outline standard protocols for NMR and GC-MS analysis of oleyl esters.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol details the steps for preparing and analyzing an oleyl ester sample using NMR spectroscopy.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-25 mg of the oleyl ester sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[1][5] Ensure the solvent is of high purity to prevent interfering signals.[1]
  • Dissolution: Vortex the mixture until the sample is fully dissolved. Gentle warming can be applied if necessary to aid dissolution.[1]
  • Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulates, transfer the solution into a 5 mm NMR tube.[1]
  • Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.

2. NMR Data Acquisition:

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
  • ¹H NMR Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically used.[5]
  • Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest (a delay of 1-5 seconds is common, but for accurate integration in qNMR, 12 seconds or more may be used).[1][11]
  • Pulse Angle: Use a 30° or 90° pulse angle.[1]
  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 128) to achieve an adequate signal-to-noise ratio.[11]
  • ¹³C NMR Acquisition Parameters:
  • Pulse Sequence: A standard proton-decoupled single-pulse experiment is used.
  • Number of Scans: A significantly higher number of scans is required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.[11]
  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or the internal standard (TMS at 0 ppm).
  • Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of oleyl esters, often after conversion to their more volatile Fatty Acid Methyl Esters (FAMEs) for compatibility with standard GC methods and libraries.[12]

1. Sample Preparation (Transesterification to FAMEs):

  • Reaction Setup: Place approximately 25 mg of the oleyl ester-containing sample (e.g., an oil) into a reaction vial.
  • Reagent Addition: Add 2 mL of a methanolic HCl or BF₃-methanol reagent.
  • Reaction: Seal the vial and heat it at 60-80°C for 20-30 minutes.
  • Extraction: After cooling, add 2 mL of a nonpolar solvent (e.g., heptane (B126788) or hexane) and 2 mL of a 6% Na₂CO₃ aqueous solution. Vortex thoroughly and allow the layers to separate.
  • Collection: Carefully collect the upper organic layer containing the FAMEs for injection into the GC-MS.

2. GC-MS Data Acquisition:

  • Instrumentation and Column: Use a GC-MS system equipped with a capillary column suitable for FAME analysis, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm).
  • Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 220-280°C, using a split or splitless mode.[13]
  • GC Oven Program:
  • Initial Temperature: 70-100°C, hold for 2 minutes.[13]
  • Ramp 1: Increase temperature at a rate of 5-15°C/min to 180°C.[13]
  • Ramp 2: Increase temperature at a rate of 5°C/min to 240-250°C and hold for 5 minutes.[13]
  • Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a mass-to-charge (m/z) range of 40-550 amu.
  • Temperatures: Set the ion source temperature to ~230°C and the transfer line temperature to ~240°C.

3. Data Analysis:

  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with reference standards or established mass spectral libraries (e.g., NIST, Wiley).
  • Quantification: Determine the relative abundance of each component by integrating the area under its corresponding peak in the TIC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis of oleyl esters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load setup Lock & Shim load->setup acquire Acquire Spectrum (1D & 2D) setup->acquire process Fourier Transform & Phase/Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Integrate & Assign Signals reference->analyze

Caption: Experimental workflow for NMR analysis of oleyl esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Oleyl Ester Sample deriv Transesterification (to FAMEs) sample->deriv extract Extract with Organic Solvent deriv->extract inject Inject Sample extract->inject separate GC Separation (Capillary Column) inject->separate ionize EI Ionization (70 eV) & Fragmentation separate->ionize detect Mass Detection (m/z Scan) ionize->detect tic Generate Total Ion Chromatogram detect->tic identify Identify Peaks via Library Search tic->identify quant Quantify Components identify->quant

Caption: Experimental workflow for GC-MS analysis of oleyl esters.

References

Whitepaper: The Therapeutic Potential of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino acid esters represent a cornerstone of prodrug design, offering a versatile strategy to overcome the pharmaceutical and pharmacokinetic limitations of parent drug molecules. By transiently masking polar functional groups, this approach can significantly enhance properties such as aqueous solubility, membrane permeability, and metabolic stability. The inherent biocompatibility of amino acids and their recognition by endogenous transport systems, like the peptide transporter 1 (PEPT1), allow for targeted drug delivery and improved oral bioavailability.[1][2] This technical guide explores the core principles, mechanisms of action, and therapeutic applications of amino acid esters, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for drug development professionals.

Introduction to Amino Acid Esters in Therapeutics

The development of effective therapeutic agents is often hampered by suboptimal physicochemical properties of the active drug molecule, leading to poor solubility, limited permeability across biological membranes, and rapid metabolism. The prodrug approach, wherein an inactive derivative is converted into the active parent drug in vivo, is a well-established strategy to surmount these challenges.[]

The Prodrug Concept

A prodrug is a pharmacologically inactive compound that undergoes biotransformation to release the active parent drug.[] This strategy is designed to improve the drug's pharmacokinetic profile. Amino acids are particularly attractive as "promoieties" for creating ester-based prodrugs due to their low toxicity and their ability to be targeted by specific enzymes and transporters.[1]

Advantages of Amino Acid Ester Prodrugs

The conjugation of amino acids to a parent drug via an ester linkage can confer several significant advantages:

  • Improved Aqueous Solubility: The addition of a polar amino acid group can dramatically increase the water solubility of a lipophilic parent drug, which is beneficial for formulating parenteral and oral dosage forms.[1][] For instance, amino acid ester prodrugs of penciclovir (B1679225) were found to be highly soluble in water, a remarkable increase compared to the parent drug.[1]

  • Enhanced Permeability and Oral Bioavailability: By mimicking dipeptides or tripeptides, amino acid esters can be actively transported across the intestinal epithelium by transporters such as PEPT1.[1][4] This mechanism circumvents poor passive diffusion and enhances oral absorption. The L-valine ester of acyclovir (B1169) (Valacyclovir), for example, increases the oral bioavailability of acyclovir by approximately threefold in humans.[5]

  • Targeted Drug Delivery: Certain transporters targeted by amino acid esters are overexpressed in specific tissues, such as cancer cells, which opens possibilities for targeted drug delivery.[1]

  • Increased Stability: Esterification can protect the parent drug from enzymatic degradation in the gastrointestinal tract or during first-pass metabolism.[1][6]

Mechanisms of Action

The therapeutic efficacy of an amino acid ester prodrug hinges on its efficient absorption and subsequent conversion to the active drug. This process is primarily governed by two mechanisms: transporter-mediated uptake and enzymatic hydrolysis.

Transporter-Mediated Uptake

A key advantage of amino acid ester prodrugs is their ability to hijack nutrient transport systems. The human peptide transporter 1 (hPEPT1), which is highly expressed in the gastrointestinal tract, recognizes many L-amino acid esters, facilitating their uptake from the gut lumen into enterocytes.[1] This active transport mechanism is responsible for the enhanced oral bioavailability of drugs like Valacyclovir and Valganciclovir.[] Studies on various amino acid ester prodrugs of acyclovir confirmed their affinity for multiple amino acid transporters as well as the peptide transporter on Caco-2 cells.[7][8]

Enzymatic Hydrolysis

Once absorbed, the ester bond must be cleaved to release the active parent drug. This bioactivation is typically mediated by esterase enzymes present in various tissues, including the intestinal wall, liver, and blood plasma.[5] The rate of hydrolysis is a critical factor and can be modulated by the choice of the amino acid promoiety, its stereochemistry (L- vs. D-amino acids), and the site of esterification on the parent drug.[9] For example, L-amino acid esters of floxuridine (B1672851) were found to hydrolyze 10 to 75 times faster than their corresponding D-amino acid counterparts in Caco-2 cell homogenates.[9]

Therapeutic Applications and Efficacy Data

The amino acid ester strategy has been successfully applied across multiple therapeutic areas, leading to several blockbuster drugs and numerous promising candidates in development.

Antiviral Agents

The development of Valacyclovir (L-valyl ester of acyclovir) is a landmark success for this prodrug strategy. Acyclovir itself suffers from poor oral bioavailability. The prodrug, however, is efficiently absorbed and rapidly converted to acyclovir, achieving significantly higher plasma concentrations.[5]

Table 1: Pharmacokinetic Parameters of Acyclovir and its Amino Acid Ester Prodrugs in Rats [7][8]

CompoundCmax (µM)AUC (µM·h)Bioavailability Enhancement (vs. ACV)
Acyclovir (ACV)2.6 ± 1.57.8 ± 3.4-
L-Valine-ACV (VACV)19 ± 1138 ± 12~5-fold
L-Serine-ACV (SACV)39 ± 2241 ± 11~5-fold
Anticancer Agents

In oncology, amino acid esters are used to improve the delivery of highly toxic chemotherapeutic agents, potentially increasing efficacy while reducing side effects.

  • Floxuridine: To improve its enzymatic activation, various amino acid esters of the anticancer drug floxuridine were synthesized. The hydrolysis rate was significantly influenced by the amino acid structure and stereochemistry, with L-proline and L-phenylalanine esters showing much faster conversion than valine esters.[9]

  • Gemcitabine (B846): The 5'-L-valyl-gemcitabine (V-Gem) prodrug was designed to target the PEPT1 transporter and resist metabolic degradation.[4][6] However, in vivo studies in mice showed that V-Gem undergoes rapid systemic elimination (half-life < 1 min) and did not ultimately increase the systemic exposure of gemcitabine compared to oral administration of the parent drug itself, likely due to extensive activation within intestinal cells.[6]

  • Vitamin E Analogs: Amino acid esters of α-tocopherol and γ-tocotrienol have been synthesized to enhance anticancer activity. An α-tocopheryl ester derivative (4d) demonstrated potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 9.2µM, a significant improvement over commercial α-tocopheryl succinate (B1194679) (IC50 > 50µM).[10]

Table 2: Anticancer Activity of Vitamin E Amino Acid Esters [10]

CompoundCell LineIC50 (µM)
α-Tocopheryl-amino acid ester (4a)MCF-78.6
α-Tocopheryl-amino acid ester (4a)A5498.6
α-Tocopheryl-amino acid ester (4d)MDA-MB-2319.2
γ-Tocotrienol-amino acid ester (6a)MCF-720.6
γ-Tocotrienol-amino acid ester (6a)MDA-MB-23128.6
γ-Tocotrienol-amino acid ester (6a)A54919.0
α-Tocopheryl succinate (Commercial)All tested>50
Enzyme Inhibitors

Synthetic amino acid derivatives have been investigated as potential inhibitors of digestive enzymes to manage metabolic disorders like type 2 diabetes and obesity.

Table 3: Inhibitory Potential of Amino Acid Derivatives Against Digestive Enzymes [11]

CompoundTarget EnzymeInhibition TypeIC50 (µM)
PPC80Pancreatic LipaseCompetitive167 - 1023
PPC82Pancreatic LipaseCompetitive167 - 1023
PPC84Pancreatic LipaseMixed167 - 1023
PPC80Pancreatic α-amylaseCompetitive/Mixed162 - 519
PPC89α-glucosidaseCompetitive51 - 353
PPC101α-glucosidaseCompetitive51 - 353

Key Experimental Protocols

General Synthesis of Amino Acid Esters (TMSCl Method)[12][13]

This method describes a convenient, room-temperature esterification of amino acids.

  • Reaction Setup: Suspend the desired amino acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Add trimethylchlorosilane (TMSCl) (1.5 - 2.0 equivalents) dropwise to the suspension at room temperature with stirring.

  • Reaction: Continue stirring the mixture at room temperature until the reaction is complete (typically monitored by TLC or LC-MS), which may take several hours to overnight.

  • Workup: Remove the solvent under reduced pressure. The resulting solid is the amino acid methyl ester hydrochloride.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure ester hydrochloride.

In Vitro Hydrolysis in Caco-2 Cell Homogenates[9]

This assay evaluates the rate of enzymatic conversion of a prodrug to its parent form.

  • Homogenate Preparation: Grow Caco-2 cells to confluence. Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in pH 7.4 buffer. Lyse the cells via sonication on ice. Centrifuge the lysate to remove cell debris and collect the supernatant (homogenate). Determine the total protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA).

  • Hydrolysis Reaction: Pre-incubate the Caco-2 cell homogenate (diluted to a specific protein concentration, e.g., 0.5 mg/mL) at 37°C.

  • Initiation: Initiate the reaction by adding a stock solution of the amino acid ester prodrug to the homogenate to achieve the desired final concentration.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of an organic solvent like acetonitrile (B52724) or methanol, followed by vortexing.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentrations of the remaining prodrug and the released parent drug using a validated analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: Calculate the rate of hydrolysis from the disappearance of the prodrug or the appearance of the parent drug over time.

In Vivo Pharmacokinetic Evaluation in Rodent Models[7][8]

This protocol outlines the evaluation of a prodrug's absorption and disposition in vivo.

  • Animal Preparation: Use adult male Sprague-Dawley rats (or a similar model) with cannulated jugular veins for serial blood sampling. Fast the animals overnight before dosing but allow free access to water.

  • Drug Administration: Administer the amino acid ester prodrug and the parent drug (in separate groups) orally via gavage at an equimolar dose.

  • Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing, collect blood samples (approx. 0.2 mL) from the jugular vein cannula into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Process the plasma samples (e.g., via protein precipitation) to extract the drug and prodrug. Quantify the concentrations of both the intact prodrug and the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½). Calculate oral bioavailability by comparing the AUC from oral administration to that from an intravenous administration group.

Visualizing Pathways and Workflows

General Prodrug Activation Pathway

Prodrug_Activation cluster_absorption Absorption cluster_circulation Systemic Circulation / Tissues Prodrug Amino Acid Ester Prodrug (Oral Administration) Absorbed Absorption via Passive Diffusion or Active Transport (PEPT1) Prodrug->Absorbed GI Tract Conversion Enzymatic Hydrolysis (Esterases) Absorbed->Conversion ActiveDrug Active Parent Drug Conversion->ActiveDrug Target Therapeutic Target ActiveDrug->Target Excretion Excretion ActiveDrug->Excretion

Caption: General workflow of amino acid ester prodrug activation.

Transporter-Mediated Intestinal Absorption

PEPT1_Transport cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) Lumen Prodrug Prodrug H⁺ PEPT1 PEPT1 Transporter Prodrug->PEPT1 Co-transport Hydrolysis Intracellular Esterases PEPT1->Hydrolysis ActiveDrug Active Drug Hydrolysis->ActiveDrug AminoAcid Amino Acid Hydrolysis->AminoAcid Blood To Portal Vein ActiveDrug->Blood

Caption: PEPT1-mediated transport and hydrolysis of a prodrug.

General Experimental Workflow for Prodrug Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays Design Prodrug Design & Synthesis PhysChem Physicochemical Characterization (Solubility, Stability) Design->PhysChem InVitro In Vitro Evaluation PhysChem->InVitro InVivo In Vivo Pharmacokinetics (Rodent Model) InVitro->InVivo Hydrolysis Enzymatic Hydrolysis (Plasma, Homogenates) Permeability Cell Permeability (e.g., Caco-2) Toxicity Cytotoxicity Assays Data Data Analysis & Candidate Selection InVivo->Data

Caption: High-level experimental workflow for prodrug evaluation.

Challenges and Future Directions

While the amino acid ester prodrug approach is powerful, challenges remain. The stability of the ester bond must be carefully balanced; it must be stable enough to survive the GI tract but labile enough for efficient cleavage at the target site.[5] Unpredictable metabolism and inter-species differences in esterase activity can complicate preclinical to clinical translation.

Future research is focused on:

  • Novel Amino Acid Promoieties: Exploring non-natural or modified amino acids to fine-tune stability and transporter affinity.

  • Dual-Targeting Prodrugs: Designing prodrugs that release two different active agents or an active agent and a targeting moiety.

  • Enzyme-Specific Activation: Developing esters that are selectively cleaved by enzymes overexpressed in target tissues (e.g., tumors) to minimize off-target toxicity.

Conclusion

Amino acid esters are a validated and highly effective tool in modern drug development. By leveraging fundamental biological pathways of nutrient absorption and metabolism, they provide a rational and often predictable means to enhance the therapeutic properties of a wide range of parent drugs. The successes of Valacyclovir and other marketed drugs underscore the immense potential of this strategy. A thorough understanding of the interplay between chemical structure, enzymatic lability, and transporter affinity, as outlined in this guide, is critical for the successful design and development of the next generation of amino acid ester prodrugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Octadec-9-en-1-yl methylglycinate is a derivative of oleyl alcohol and N-methylglycine. This molecule belongs to the class of amino acid-lipid conjugates, a group of compounds being investigated for a variety of biological activities. While specific data on this compound is limited, related amino acid and fatty acid derivatives have demonstrated potential as cytotoxic, anti-inflammatory, and antimicrobial agents. These notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound to explore its potential therapeutic applications.

Potential Applications

Based on the activities of structurally similar compounds, this compound could be investigated for the following applications:

  • Oncology: As a cytotoxic agent against various cancer cell lines.

  • Immunology and Inflammation: As an anti-inflammatory agent.

  • Infectious Diseases: As an antimicrobial agent.

Data Presentation

The following tables are templates for recording and summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity Data (IC50 Values)

Cell LineCompoundIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
This compound
Positive Control (e.g., Doxorubicin)
Vehicle Control (e.g., DMSO)

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition
Untreated Cells--
LPS-stimulated Cells-0%
This compound
Positive Control (e.g., L-NAME)

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainCompoundMIC (µg/mL)
This compound
Positive Control (e.g., Gentamicin)

Experimental Protocols

Compound Handling and Preparation

Objective: To prepare a stock solution of this compound for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

  • Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration will depend on the solubility of the compound.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but monitor for compound stability.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture

Objective: To maintain and propagate cell lines for use in in vitro assays.

Materials:

  • Selected mammalian cell lines (e.g., HepG2 for liver cancer, HT-29 for colon cancer, RAW 264.7 for inflammation studies)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Monitor cell growth and passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium, wash the cells with PBS, and add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cultured cancer cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Assay)

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well cell culture plates

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite standard solution

Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatants.

  • Measure the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add compound dilutions to cells overnight_incubation->add_compound prepare_dilutions Prepare serial dilutions of compound prepare_dilutions->add_compound incubate_treatment Incubate for 24/48/72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Signaling_Pathway_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein leads to NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Compound (Z)-Octadec-9-en-1-yl methylglycinate Compound->NFkB Inhibits? Compound->iNOS_Protein Inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway.

Revolutionizing Lipid Analysis: A Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of lipids and their profound impact on cellular function, signaling, and disease pathogenesis has propelled lipidomics to the forefront of biomedical research. Mass spectrometry has emerged as the cornerstone technology for the comprehensive analysis of the lipidome, offering unparalleled sensitivity and specificity. This document provides detailed application notes and protocols for key mass spectrometry-based lipid analysis techniques, designed to guide researchers in harnessing these powerful tools for their scientific inquiries.

Shotgun Lipidomics: High-Throughput Profiling of the Lipidome

Shotgun lipidomics is a powerful, high-throughput approach that enables the rapid and comprehensive analysis of the lipidome directly from a total lipid extract without prior chromatographic separation.[1] This technique relies on direct infusion of the sample into the mass spectrometer, making it ideal for large-scale screening and discovery-based studies.

Application Note:

Shotgun lipidomics is particularly advantageous for rapid screening of large sample cohorts to identify global changes in the lipidome in response to stimuli, disease progression, or drug treatment.[1] Its speed and broad coverage make it an excellent choice for initial exploratory studies and hypothesis generation. However, it is important to note that this method may have limitations in distinguishing between isomeric and isobaric lipid species.

Experimental Protocol: Shotgun Lipidomics of Human Plasma

1. Lipid Extraction (Modified Folch Method):

  • To 100 µL of human plasma, add 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 500 µL of a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v with 7.5 mM ammonium (B1175870) acetate).

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with a nano-electrospray ionization (nano-ESI) source is recommended.[1]

  • Infusion: Infuse the lipid extract directly into the mass spectrometer at a flow rate of 1-2 µL/min.

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 200-2000.

  • Fragmentation: Perform data-dependent or data-independent acquisition to obtain fragmentation spectra (MS/MS) for lipid identification.

3. Data Analysis:

  • Utilize specialized lipidomics software (e.g., LipidView™, LIPID MAPS®) to identify and quantify lipid species based on their accurate mass and fragmentation patterns.

  • Normalize the data to an appropriate internal standard to correct for variations in extraction efficiency and instrument response.

Shotgun_Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction DirectInfusion Direct Infusion (nano-ESI) Extraction->DirectInfusion MS_Analysis High-Resolution MS (Q-TOF or Orbitrap) DirectInfusion->MS_Analysis DataAcquisition Full Scan MS & MS/MS Acquisition MS_Analysis->DataAcquisition LipidID Lipid Identification & Quantification DataAcquisition->LipidID

Shotgun Lipidomics Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In-Depth Lipid Separation and Analysis

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, providing a robust platform for detailed lipid analysis. This technique is particularly well-suited for resolving isomeric and isobaric lipid species that are challenging to differentiate with direct infusion methods.

Application Note:

LC-MS/MS is the gold standard for in-depth lipidomic profiling, offering superior separation and quantification capabilities.[2] It is the preferred method for studies requiring the precise identification and quantification of individual lipid species, including the analysis of complex signaling lipids and the discovery of lipid biomarkers.

Experimental Protocol: LC-MS/MS Analysis of Cellular Lipids

1. Lipid Extraction (Bligh and Dyer Method):

  • For a cell pellet containing approximately 1x10^6 cells, add 1 mL of methanol and vortex thoroughly.

  • Add 2 mL of chloroform and vortex again.

  • Add 800 µL of water, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile (B52724):Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient runs from 30% B to 100% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry:

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be used to cover a broad range of lipid classes.

  • Acquisition Mode: For targeted analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides excellent sensitivity and specificity. For untargeted analysis, full scan MS followed by data-dependent MS/MS is employed on a high-resolution instrument.

4. Data Analysis:

  • Process the raw data using software such as MassHunter, Xcalibur, or open-source platforms like MZmine or XCMS.

  • Identify lipids by matching retention times, accurate mass, and fragmentation patterns to lipid databases (e.g., LIPID MAPS®).

  • Quantify lipids by integrating the peak areas and normalizing to internal standards.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Biological Sample (e.g., Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction LC_Separation Reversed-Phase LC (C18 column) Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Tandem_MS Tandem MS (Triple Quad or HRMS) ESI->Tandem_MS DataProcessing Data Processing & Peak Integration Tandem_MS->DataProcessing LipidID_Quant Lipid Identification & Quantification DataProcessing->LipidID_Quant

LC-MS/MS Experimental Workflow

MALDI-TOF Imaging Mass Spectrometry: Visualizing Lipid Distribution in Tissues

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) imaging mass spectrometry is a powerful technique that allows for the label-free visualization of the spatial distribution of lipids directly in tissue sections.[3] This approach provides valuable insights into the localization of specific lipids within complex biological systems.

Application Note:

MALDI imaging is invaluable for understanding the spatial organization of lipids in tissues and how this distribution changes in disease states.[3] It is widely used in cancer research, neuroscience, and drug development to identify lipid biomarkers associated with specific tissue regions and to map drug distribution.

Experimental Protocol: MALDI-TOF Imaging of Brain Tissue

1. Tissue Preparation:

  • Obtain fresh-frozen brain tissue and section it to a thickness of 10-20 µm using a cryostat.

  • Thaw-mount the tissue section onto a conductive MALDI target plate.

  • Dry the tissue section under vacuum or in a desiccator.

2. Matrix Application:

  • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine, in an appropriate solvent (e.g., 90% acetonitrile with 0.1% trifluoroacetic acid).

  • Apply the matrix solution uniformly over the tissue section using an automated sprayer or spotter to ensure consistent crystal formation.

3. Mass Spectrometry Imaging:

  • Instrumentation: A MALDI-TOF mass spectrometer equipped with a high-repetition-rate laser.

  • Data Acquisition: Acquire mass spectra in a grid-like pattern across the entire tissue section. The laser is fired at each position (pixel), and the resulting ions are analyzed.

  • Spatial Resolution: The distance between pixels determines the spatial resolution of the final image, typically ranging from 10 to 100 µm.

4. Data Analysis:

  • Use specialized imaging software (e.g., SCiLS Lab, BioMap) to reconstruct ion images for specific m/z values.

  • Correlate the ion images with histological features of the tissue section to identify the anatomical localization of different lipid species.

  • Perform statistical analysis to identify lipids that are differentially expressed between different tissue regions.

MALDI_Workflow cluster_SamplePrep Tissue Preparation cluster_Matrix Matrix Application cluster_MSI MALDI-TOF Imaging cluster_Data Data Analysis TissueSectioning Cryosectioning of Fresh-Frozen Tissue Mounting Thaw-Mounting on MALDI Target Plate TissueSectioning->Mounting MatrixDeposition Uniform Matrix Coating Mounting->MatrixDeposition DataAcquisition Raster Scan Data Acquisition MatrixDeposition->DataAcquisition ImageReconstruction Ion Image Reconstruction DataAcquisition->ImageReconstruction DataInterpretation Correlation with Histology ImageReconstruction->DataInterpretation

MALDI-TOF Imaging Experimental Workflow

Quantitative Data Presentation

The following tables present representative quantitative data for different lipid classes obtained using shotgun lipidomics and LC-MS/MS from human plasma. It is important to note that these values can vary depending on the specific experimental conditions, instrumentation, and individual samples.

Table 1: Representative Quantitative Lipidomic Data from Human Plasma using Shotgun Lipidomics

Lipid ClassSubclassConcentration (µmol/L)
GlycerophospholipidsPhosphatidylcholine (PC)1500 - 2500
Lysophosphatidylcholine (LPC)150 - 300
Phosphatidylethanolamine (PE)50 - 150
Phosphatidylinositol (PI)20 - 50
SphingolipidsSphingomyelin (B164518) (SM)200 - 400
Ceramide (Cer)5 - 15
GlycerolipidsTriacylglycerol (TG)500 - 1500
Diacylglycerol (DG)5 - 20
Sterol LipidsCholesterol Esters (CE)1000 - 2000

Data is illustrative and compiled from typical ranges found in literature.

Table 2: Representative Quantitative Lipidomic Data from Human Plasma using LC-MS/MS

Lipid SpeciesConcentration (µg/mL)
PC(16:0/18:1)50 - 150
PC(16:0/20:4)20 - 60
LPC(16:0)30 - 80
LPC(18:0)10 - 40
PE(18:0/20:4)5 - 20
SM(d18:1/16:0)40 - 100
Cer(d18:1/24:0)0.5 - 2.0
TG(16:0/18:1/18:2)10 - 50
CE(18:2)200 - 500

Data is illustrative and compiled from typical ranges found in literature.[2]

Lipid Signaling Pathways

Mass spectrometry plays a crucial role in elucidating the complex signaling networks involving lipids. By accurately quantifying changes in the levels of key signaling lipids, researchers can gain insights into the activation and regulation of these pathways.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, leading to the activation of Akt and downstream signaling events.[4][5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Signaling Akt->Downstream activates GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/Akt Signaling Pathway

Sphingomyelin Signaling Pathway

The sphingomyelin signaling pathway plays a critical role in regulating diverse cellular processes, including cell growth, differentiation, and apoptosis. A key event in this pathway is the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide. Ceramide acts as a central signaling hub, activating various downstream effectors to mediate cellular responses. Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SPHK) to form sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide.[6]

Sphingomyelin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase SMase Sphingomyelinase (SMase) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Downstream_Cer Downstream Effects (e.g., Apoptosis) Ceramide->Downstream_Cer Ceramidase Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK SPHK Sphingosine Kinase (SPHK) Downstream_S1P Downstream Effects (e.g., Proliferation) S1P->Downstream_S1P

Sphingomyelin Signaling Pathway

References

Application Notes & Protocols: Lipidated Amino Acids as Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated amino acids and the peptides derived from them represent a powerful class of molecular probes and therapeutic candidates. This strategy involves the covalent attachment of a lipid moiety, such as a fatty acid, to an amino acid or peptide sequence. This modification dramatically alters the molecule's physicochemical properties, conferring a "membrane-like" character.[1] As molecular probes, they are invaluable tools for interrogating biological systems, particularly for studying protein-lipid interactions, tracking cellular uptake, and modulating signal transduction pathways. In drug development, lipidation is a clinically-proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs, improving their stability, half-life, and bioavailability.[2][3]

Key Applications

The application of lipidated amino acids as molecular probes spans fundamental cell biology to advanced therapeutic development.

  • Drug Delivery and Pharmacokinetics: Lipidation is highly effective for improving the therapeutic potential of peptide drugs, which are often limited by poor metabolic stability and rapid clearance.[3] By conjugating a lipid chain, these molecules can reversibly bind to serum albumin, the most abundant protein in the blood. This binding shields the peptide from proteolytic degradation and reduces renal clearance, dramatically extending its circulation half-life.[3][4] Furthermore, the increased lipophilicity enhances absorption and permeability across cellular membranes.[2][4]

  • Signal Transduction Research: Many critical signaling proteins are recruited to and activated at cellular membranes through interactions with specific lipids. Lipidated amino acids can be designed to mimic these natural signaling lipids, such as farnesylated Ras proteins or Sphingosine-1-Phosphate (S1P), allowing researchers to probe the mechanisms of pathway activation, protein localization, and complex assembly.[5][6] These probes can be used to study how lipid modifications direct proteins to specific membrane microdomains.[7]

  • Probing Protein-Lipid and Protein-Protein Interactions: Understanding how peripheral membrane proteins are recruited and regulated is a central challenge in cell biology.[8] Lipidated peptides serve as essential tools for these studies. They can be used in vitro to measure binding affinity to membrane mimics like liposomes or in cell-based assays to investigate the recruitment of cytosolic proteins to specific membrane compartments.[8][9]

Quantitative Data Summary

The conjugation of lipid moieties to peptide-based drugs has a profound and quantifiable impact on their pharmacokinetic properties. The following table summarizes the improvements observed in several clinically successful lipidated therapeutics.

Therapeutic AgentTarget/ClassLipid ModificationHalf-Life (Unmodified)Half-Life (Lipidated)Fold IncreaseReference(s)
Liraglutide GLP-1 AnalogueC16 fatty acid via γ-Glu spacer~1.5 - 2 minutes~13 hours>390x[2][4]
Semaglutide GLP-1 AnalogueC18 fatty diacid via spacer~1.5 - 2 minutes~168 hours (1 week)>5000x[4][10]
Insulin Detemir Insulin AnalogueC14 fatty acid (myristic acid)~4 - 6 minutes~5 - 7 hours>70x[3]

Visualizing Lipidation-Enhanced Pharmacokinetics

The primary mechanism by which lipidation extends the half-life of peptide therapeutics is through reversible binding to serum albumin. This process sequesters the drug in the bloodstream, protecting it from degradation and rapid filtration by the kidneys.

cluster_0 Unmodified Peptide cluster_1 Lipidated Peptide Unmodified Unmodified Peptide Proteolysis Proteolysis Unmodified->Proteolysis Fast Renal Renal Clearance Unmodified->Renal Fast Lipidated Lipidated Peptide Albumin Serum Albumin Lipidated->Albumin Bound Albumin-Bound Complex Lipidated->Bound Albumin->Bound Reversible Binding SlowProteolysis Proteolysis Bound->SlowProteolysis Slow SlowRenal Renal Clearance Bound->SlowRenal Slow

Caption: Lipidation enhances peptide stability by promoting albumin binding.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminally Lipidated Peptide

This protocol outlines a general procedure for synthesizing a peptide with a lipidated lysine (B10760008) residue at the C-terminus using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Lys(Alloc)-OH

  • Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Alloc deprotection: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane in DCM (Dichloromethane)

  • Fatty acid (e.g., Palmitic acid)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF in a reaction vessel for 30 minutes.[11]

  • First Amino Acid Coupling (Lipidated Lysine):

    • Dissolve Fmoc-Lys(Alloc)-OH (3 eq), HBTU/HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the solution to the swelled resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the lysine. Wash thoroughly with DMF.

  • Peptide Chain Elongation: Couple the remaining amino acids sequentially using standard Fmoc-SPPS cycles (Fmoc deprotection followed by coupling).[11]

  • Alloc Group Deprotection:

    • Wash the resin with DCM.

    • Add a solution of Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane in DCM.

    • Agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Wash thoroughly with DCM and DMF. This exposes the free amine on the lysine side chain.

  • On-Resin Lipidation:

    • Activate the fatty acid (e.g., Palmitic acid, 4 eq) with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF.

    • Add the activated fatty acid solution to the resin and agitate for 4-6 hours to couple the lipid to the lysine side chain.[12]

    • Wash the resin extensively with DMF and DCM.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (95% TFA) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry the pellet. Purify the lipidated peptide using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.

Protocol 2: Cellular Uptake Assay Using Flow Cytometry

This protocol describes how to quantify the uptake of a fluorescently labeled lipidated peptide into cultured cells.

Materials:

  • Fluorescently labeled lipidated peptide probe (e.g., FITC-labeled)

  • Adherent or suspension cells (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density to achieve 70-80% confluency on the day of the experiment. Incubate overnight.[13]

  • Peptide Incubation:

    • Prepare working solutions of the fluorescently labeled lipidated peptide in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the peptide probe. Include a well with medium only (no peptide) as a negative control.

    • Incubate for a set time (e.g., 4 hours) at 37°C.[13]

  • Cell Harvesting:

    • Aspirate the peptide-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any unbound, surface-adhered peptide.

    • For adherent cells, add Trypsin-EDTA to detach the cells. Neutralize with complete medium.

    • Transfer the cell suspension to microcentrifuge tubes.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cells at low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.[14]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm for FITC).

    • Collect data from at least 10,000 cells per sample.

    • Use the negative control sample to set the background fluorescence gate.

  • Analysis: Quantify the cellular uptake by measuring the geometric mean fluorescence intensity (MFI) of the cell population for each condition.[15]

Protocol 3: In Vitro Membrane Binding via Liposome (B1194612) Co-sedimentation Assay

This protocol determines the ability of a protein to bind to membranes containing a lipidated amino acid probe using a liposome co-sedimentation method.

Materials:

  • Phospholipid stock solutions in chloroform (B151607) (e.g., POPC, POPS)

  • Lipidated amino acid probe

  • Purified recombinant protein of interest

  • Liposome binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Ultracentrifuge with a fixed-angle rotor

  • SDS-PAGE equipment and reagents

Procedure:

  • Liposome Preparation:

    • In a glass vial, mix the desired phospholipids (B1166683) (e.g., 90 mol% POPC, 10 mol% POPS) and the lipidated probe.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Dry further under vacuum for at least 1 hour.

    • Rehydrate the lipid film in liposome binding buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously.

    • Generate small unilamellar vesicles (SUVs) by sonicating the lipid suspension in a water bath sonicator until the solution becomes clear.[8]

  • Binding Reaction:

    • In an ultracentrifuge tube, mix the purified protein (e.g., to a final concentration of 1 µM) with the prepared liposomes (e.g., 0.5 mg/mL).

    • In a control tube, mix the protein with buffer only (no liposomes).

    • Incubate the reactions at room temperature for 30 minutes.

  • Co-sedimentation:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.[8]

  • Sample Analysis:

    • Carefully collect the supernatant (S), which contains the unbound protein.

    • Resuspend the pellet (P), which contains the liposomes and bound protein, in an equal volume of buffer.

    • Analyze equal volumes of the total reaction (T), supernatant (S), and pellet (P) fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Interpretation: An increase in the amount of protein in the pellet fraction in the presence of liposomes compared to the control indicates a direct protein-lipid interaction.

Probing Key Signaling Pathways

Ras Protein Membrane Localization

Ras proteins are small GTPases that act as critical hubs in signaling pathways regulating cell growth and proliferation. Their function is entirely dependent on their localization to the inner leaflet of the plasma membrane, a process initiated by lipidation. A farnesyl group (a C15 isoprenoid lipid) is attached to a cysteine residue near the C-terminus, which serves as the initial membrane anchor.[5][16] Lipidated peptide probes mimicking the C-terminus of Ras are crucial for studying the enzymes in this pathway (farnesyltransferase, RCE1, ICMT) and for developing inhibitors that block Ras trafficking.[17]

Ras_Pathway Cytosol_Ras Cytosolic Pre-Ras (CAAX motif) FTase Farnesyltransferase (FTase) Cytosol_Ras->FTase Farnesylation Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras ER_Membrane Endoplasmic Reticulum (ER) Membrane Farnesylated_Ras->ER_Membrane ER Targeting RCE1 RCE1 Protease ER_Membrane->RCE1 AAX_cleaved Farnesylated Ras (-AAX) RCE1->AAX_cleaved AAX Cleavage ICMT ICMT Methyltransferase AAX_cleaved->ICMT Carboxymethylation Processed_Ras Mature Farnesylated Ras ICMT->Processed_Ras Second_Signal Second Signal Added (e.g., Palmitoylation for H-Ras) (Polybasic domain for K-Ras) Processed_Ras->Second_Signal Golgi Golgi Apparatus Second_Signal->Golgi Trafficking PM Plasma Membrane (Active Signaling) Golgi->PM Probe Lipidated Probe (e.g., Farnesylated Peptide) Probe->FTase Inhibition Studies Probe->RCE1 Probe->ICMT

Caption: The Ras post-translational modification and trafficking pathway.
Sphingosine-1-Phosphate (S1P) Signaling

S1P is a bioactive signaling lipid that regulates crucial cellular processes like proliferation, migration, and immune cell trafficking by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][18] The specific downstream response depends on which receptor is engaged and which G-protein subtype (Gαi, Gαq, Gα12/13) it couples to.[6] Lipidated probes that act as agonists or antagonists for S1P receptors are vital for dissecting this complex signaling network and for developing drugs targeting diseases like multiple sclerosis and cancer.[19]

S1P_Signaling cluster_receptors S1P Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Pathways cluster_outcomes Cellular Outcomes S1P S1P or Lipidated Probe S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1PR3 S1PR3 Gi Gαi S1PR1->Gi Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 PI3K PI3K / Akt Gi->PI3K RAS_ERK Ras / ERK Gi->RAS_ERK Immune Immune Cell Trafficking Gi->Immune PLC PLC Gq->PLC Rho Rho G1213->Rho Survival Cell Survival & Proliferation PI3K->Survival RAS_ERK->Survival Migration Migration PLC->Migration Rho->Migration

References

Application Notes & Protocols: Experimental Design for Testing Novel Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bioactive lipids are a diverse class of signaling molecules that play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and metabolic homeostasis.[1][2][3] The discovery and characterization of novel bioactive lipids hold immense therapeutic potential. This document provides a comprehensive guide to the experimental design for testing novel bioactive lipids, outlining key assays and detailed protocols to assess their biological activity and elucidate their mechanisms of action. A typical lipidomics workflow involves sample collection, lipid extraction, mass spectrometry analysis, data processing, and biological interpretation.[4][5][6]

I. Initial Screening and Characterization

The initial phase of testing focuses on the fundamental biological effects of the novel bioactive lipid.

A. Cytotoxicity Assessment

It is crucial to determine the optimal concentration range for biological activity while identifying potential toxic effects.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, a key indicator of cytotoxicity.[7]

Materials:

  • Cell line of interest (e.g., HCT-116 for colon cancer research)[7]

  • Complete cell culture medium

  • Novel bioactive lipid stock solution

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the novel bioactive lipid in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted lipid solutions. Include a vehicle control (solvent used to dissolve the lipid) and a positive control for maximum LDH release (provided in the kit).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation:

Table 1: Cytotoxicity of Novel Bioactive Lipid on HCT-116 Cells

Concentration (µM)% Cytotoxicity (Mean ± SD)
0.11.5 ± 0.5
13.2 ± 0.8
108.9 ± 1.2
5025.4 ± 2.1
10055.7 ± 3.5

II. Assessment of Biological Activity

Based on the known functions of similar lipid classes or the therapeutic area of interest, specific bioassays should be performed.

A. Anti-inflammatory Activity

Many bioactive lipids are potent modulators of inflammation.[8][9][10][11]

Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a hallmark of inflammation.[12]

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Novel bioactive lipid stock solution

  • Diclofenac (B195802) sodium (standard anti-inflammatory drug)[12]

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • Prepare various concentrations of the novel bioactive lipid and diclofenac sodium in PBS.

  • To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solutions.

  • A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Data Presentation:

Table 2: Anti-inflammatory Activity of Novel Bioactive Lipid

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)IC50 (µg/mL)
Novel Bioactive Lipid5022.5 ± 1.8185.4
10038.2 ± 2.5
20055.1 ± 3.1
40078.9 ± 4.0
Diclofenac Sodium5035.6 ± 2.2120.7
10058.3 ± 3.0
20085.4 ± 4.5

III. Elucidation of Mechanism of Action

Understanding how a novel bioactive lipid exerts its effects is crucial for drug development.

A. Signaling Pathway Analysis

Bioactive lipids often act through G-protein coupled receptors (GPCRs) or nuclear receptors to initiate intracellular signaling cascades.[1][13]

Protocol: Western Blot for Key Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation (e.g., phosphorylation of kinases).

Materials:

  • Cell line of interest

  • Novel bioactive lipid

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the novel bioactive lipid for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation:

Table 3: Effect of Novel Bioactive Lipid on ERK1/2 and Akt Phosphorylation

TreatmentTime (min)p-ERK1/2 / Total ERK1/2 (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control301.01.0
Novel Bioactive Lipid (10 µM)52.51.2
154.82.1
303.21.8

IV. Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_activity Biological Activity Assessment cluster_moa Mechanism of Action cluster_data Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assays (e.g., LDH) DoseResponse Dose-Response Curve Determination Cytotoxicity->DoseResponse AntiInflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) DoseResponse->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot, qPCR) AntiInflammatory->Signaling OtherAssays Other Relevant Bioassays (e.g., Anti-lipidemic) Receptor Receptor Binding Assays Signaling->Receptor Lipidomics Lipidomics Profiling Receptor->Lipidomics DataAnalysis Statistical Analysis Lipidomics->DataAnalysis Interpretation Biological Interpretation DataAnalysis->Interpretation

Caption: A general workflow for the experimental design of testing novel bioactive lipids.

Representative Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BioLipid Novel Bioactive Lipid GPCR GPCR BioLipid->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Transcription Gene Transcription (e.g., Inflammatory Genes) Ca->Transcription modulates MAPK_Cascade->Transcription

Caption: A representative GPCR-mediated signaling pathway often activated by bioactive lipids.

References

Application Note and Protocol for the Purification of (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the purification of synthesized (Z)-Octadec-9-en-1-yl methylglycinate, a long-chain amino acid ester. The primary purification method described is flash column chromatography, a standard and effective technique for separating compounds of moderate polarity, such as the target molecule, from non-polar and polar impurities. This application note includes a summary of expected quantitative data, a detailed experimental protocol, and a visual representation of the purification workflow.

Introduction

This compound is a lipophilic amino acid derivative with potential applications in drug delivery systems, cosmetics, and as a surfactant. Its synthesis typically involves the esterification of N-methylglycine with oleyl alcohol. The crude reaction mixture often contains unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is essential to obtain the compound at a high purity level suitable for further research and development. This protocol outlines a reliable method for its purification using silica (B1680970) gel flash column chromatography.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound using the protocol described below.

ParameterValueMethod of Analysis
Crude Product Mass 5.0 gGravimetric
Purified Product Mass 3.8 gGravimetric
Yield 76%Calculation
Purity (Pre-purification) ~70%HPLC, GC-MS
Purity (Post-purification) >98%HPLC, GC-MS
Rf Value (20% EtOAc in Hexane) 0.45TLC

Experimental Protocol: Flash Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture.

3.1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Dichloromethane (B109758) (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate (B83412) stain

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

3.2. Procedure:

3.2.1. Preparation of the Crude Sample:

  • Dissolve the crude product (e.g., 5.0 g) in a minimal amount of dichloromethane (DCM).

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the dissolved sample.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.[1]

3.2.2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3.2.3. Sample Loading:

  • Carefully add the dried crude sample-silica mixture to the top of the packed column.

  • Gently tap the column to ensure an even layer of the sample.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3.2.4. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, such as 100% n-hexane, to elute highly non-polar impurities.[2]

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common starting gradient is from 100% hexane (B92381) to a mixture of hexane and ethyl acetate (e.g., 9:1, then 8:2).[2][3]

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light (if applicable) and/or by staining with potassium permanganate. The target compound should appear as a distinct spot.

3.2.5. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or waxy solid.

  • Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR.

Visualizations

4.1. Purification Workflow Diagram

The following diagram illustrates the key steps in the purification process of this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in Dichloromethane adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate pack Pack Column with Silica Gel Slurry evaporate->pack load Load Sample onto Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product via Rotary Evaporation combine->isolate analyze Purity Analysis (HPLC/GC-MS) isolate->analyze

Caption: Workflow for the purification of this compound.

4.2. Logical Relationship of Purification Steps

This diagram shows the logical progression and decision points during the purification process.

Logical_Progression start Start: Crude Product prep Sample Preparation (Dry Loading) start->prep chromatography Flash Column Chromatography prep->chromatography monitoring TLC Monitoring of Fractions chromatography->monitoring pure_fractions Combine Pure Fractions monitoring->pure_fractions Purity Met impure_fractions Repurify or Discard Impure Fractions monitoring->impure_fractions Purity Not Met isolation Solvent Removal (Rotary Evaporation) pure_fractions->isolation final_product Purified Product (>98%) isolation->final_product

Caption: Decision-making flow in the purification process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of Lipid Esters in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of lipid esters in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lipid ester is completely insoluble in my aqueous buffer. What should I do?

A1: This is a common issue due to the hydrophobic nature of lipid esters.[1][2][3] Direct addition of a lipid ester to an aqueous buffer will likely result in aggregation or the lipid ester floating on the surface. Here are the initial steps to address this:

  • Use of a Co-solvent: Initially dissolve the lipid ester in a water-miscible organic solvent before adding it to the aqueous buffer.[4][5][6] Common choices include ethanol, methanol (B129727), or DMSO.[7][8] However, be mindful of the final concentration of the organic solvent in your aqueous buffer, as it may affect your experimental system. For some acidic lipids, a small amount of methanol (2%) and deionized water (0.5-1%) can aid solubilization in chloroform (B151607) before aqueous dispersion.[9]

  • Mechanical Dispersion: Simple vortexing is often insufficient. Techniques like sonication or vigorous agitation can help create a more uniform dispersion.[1][10]

  • Formation of Lipid Vesicles (Liposomes): For many applications, forming liposomes is the most effective way to create a stable dispersion of lipids in an aqueous phase.[10] This involves methods like thin-film hydration followed by sonication or extrusion.[10][11][12][13]

Q2: I've used an organic solvent to dissolve my lipid ester, but it precipitates when I add it to the aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous buffer indicates that the lipid ester is coming out of solution as the polarity of the solvent system increases.[7] Here are several troubleshooting strategies:

  • Slow Addition: Add the lipid-organic solvent solution to the aqueous buffer very slowly while vigorously vortexing or stirring. This can help prevent localized high concentrations of the lipid that lead to precipitation.

  • Solvent Evaporation Method (Thin-Film Hydration): This is a robust method to avoid precipitation.[4][5][6][10][12] The lipid is first dissolved in a volatile organic solvent (e.g., chloroform, methanol, or a mixture), which is then evaporated to form a thin lipid film on the surface of a round-bottom flask.[4][5][6][12] The aqueous buffer is then added to hydrate (B1144303) the film, forming a suspension of multilamellar vesicles (MLVs).[4][12]

  • Use of Detergents: Incorporating a detergent at a concentration above its critical micelle concentration (CMC) can help solubilize the lipid ester by forming mixed micelles.[14][15][16][17][18][19][20][21]

Q3: My lipid ester solution is cloudy. Is this acceptable for my experiment?

A3: A cloudy or milky appearance usually indicates a heterogeneous suspension of lipid aggregates or large vesicles, which may not be suitable for many experimental applications that require a clear, homogenous solution or small, uniformly sized vesicles.[8]

  • Particle Size Reduction: To obtain a clearer solution, you need to reduce the particle size of the lipid aggregates.

    • Sonication: This technique uses high-frequency sound waves to break down large lipid aggregates into smaller ones, often forming small unilamellar vesicles (SUVs).[10][11] However, probe sonication can sometimes lead to lipid degradation or release titanium particles.[10]

    • Extrusion: This method involves forcing the lipid suspension through a polycarbonate membrane with a defined pore size.[6][11][13] It is a highly reproducible method for generating unilamellar vesicles (LUVs) with a narrow size distribution.[11][13]

Q4: How do I choose the right detergent to solubilize my lipid ester?

A4: The choice of detergent depends on the specific lipid ester and the downstream application. Detergents are broadly classified as ionic, non-ionic, and zwitterionic.[15]

  • Non-ionic detergents (e.g., Triton X-100, Tween series) are generally milder and less likely to denature proteins, making them suitable for applications involving membrane proteins.[15][22]

  • Ionic detergents (e.g., SDS, CHAPS) are harsher and can be denaturing, but are very effective at solubilizing lipids.[15][22]

  • Zwitterionic detergents (e.g., CHAPS) have characteristics of both ionic and non-ionic detergents.[15]

It is crucial to work with detergent concentrations above their Critical Micelle Concentration (CMC) to ensure micelle formation and lipid solubilization.[14][16][17][23]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data relevant to lipid ester solubilization.

Table 1: Critical Micelle Concentration (CMC) of Common Detergents

DetergentTypeCMC (mM in water)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.3[23]
Cetyl Trimethylammonium Bromide (CTAB)Cationic0.92[23]
Triton X-100Non-ionic0.2-0.9[15]
Tween 20Non-ionic0.06[15]
CHAPSZwitterionic4-8[15]

Note: CMC values can be affected by temperature, pressure, and the presence of salts or other solutes.[23]

Table 2: Aqueous Solubility of Selected Fatty Acids at pH 7.4

Fatty AcidChain LengthMonomeric Solubility (µM)Tendency to AggregateReference
Lauric AcidC12> 500Low[24]
Myristic AcidC1420-30Moderate[24]
Palmitic AcidC16< 0.0001High (aggregates below 1 µM)[24]
Stearic AcidC18:0-High (aggregates below 1 µM)[24]
Oleic AcidC18:1-High (aggregates below 1 µM)[24]

Note: The solubility of lipid esters will be significantly lower than their corresponding fatty acids due to the esterification of the polar carboxyl group.

Key Experimental Protocols

Protocol 1: Thin-Film Hydration for Liposome (B1194612) Preparation

This method is widely used for preparing liposomes.[4][5][6][10][12]

  • Dissolution: Dissolve the lipid ester(s) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[4][5]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[4][5][12]

  • Drying: Dry the film further under a vacuum for at least one hour to remove any residual solvent.[4]

  • Hydration: Add the desired aqueous buffer to the flask. The buffer can be pre-heated to a temperature above the lipid's phase transition temperature (Tc) to facilitate hydration.[4][12]

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[4][12]

Protocol 2: Vesicle Size Reduction by Sonication

Sonication is used to reduce the size of MLVs to form small unilamellar vesicles (SUVs).[10][11]

  • Preparation: Place the MLV suspension in a suitable vial on ice to dissipate heat generated during sonication.

  • Sonication:

    • Bath Sonication: Place the vial in a bath sonicator and sonicate for several minutes until the suspension becomes clear. This method is less harsh but may be less efficient.[10]

    • Probe Sonication: Insert a sonicator probe into the lipid suspension and sonicate in short bursts, allowing for cooling periods in between to prevent overheating and lipid degradation.[10]

  • Centrifugation (for probe sonication): If a probe sonicator was used, centrifuge the sample to pellet any titanium particles shed from the probe tip.

Protocol 3: Vesicle Size Reduction by Extrusion

Extrusion is a reproducible method for producing unilamellar vesicles with a defined size.[11][13]

  • Preparation: Load the MLV suspension into a gas-tight syringe.

  • Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid's Tc.

  • Extrusion: Force the lipid suspension from one syringe to the other through the membrane. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

Visual Guides

The following diagrams illustrate key experimental workflows and troubleshooting logic.

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_film_formation Film Formation cluster_hydration Hydration cluster_sizing Sizing (Optional) cluster_end End Product start Lipid Ester Powder dissolve Dissolve in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film) dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate mlv MLVs hydrate->mlv sonicate Sonication suv SUVs sonicate->suv extrude Extrusion luv LUVs extrude->luv mlv->sonicate mlv->extrude

Caption: Workflow for liposome preparation via thin-film hydration.

troubleshooting_workflow start Lipid ester does not dissolve in aqueous buffer q1 Have you tried using a co-solvent? start->q1 sol1 Dissolve lipid in a water-miscible organic solvent (e.g., Ethanol) q1->sol1 No q2 Does it precipitate upon adding to buffer? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use Thin-Film Hydration method. Or, add lipid solution slowly with vigorous stirring. q2->sol2 Yes q3 Is the solution cloudy? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Reduce particle size via Sonication or Extrusion. q3->sol3 Yes end Homogenous lipid dispersion achieved q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for lipid ester solubility.

References

Technical Support Center: (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (Z)-Octadec-9-en-1-yl methylglycinate during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and reaction of this compound that may indicate oxidative degradation.

Observed Problem Probable Cause(s) Recommended Solutions & Preventive Measures
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the unsaturated fatty acid chain, leading to the formation of colored secondary oxidation products.[1]Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term stability).[2]• Handling: Minimize exposure to air and light. Use amber vials or wrap containers in aluminum foil.• Inert Atmosphere: Handle the compound in a glove box or use Schlenk line techniques for all manipulations.
Changes in viscosity or physical state (e.g., polymerization) Advanced oxidation leading to the formation of oligomers and polymers from radical chain reactions.[3]Antioxidants: Add a suitable antioxidant such as BHT (Butylated Hydroxytoluene), BHA (Butylated Hydroxyanisole), or Vitamin E (α-tocopherol) at a low concentration (e.g., 0.01-0.1%).[1]• Solvent Purity: Use freshly distilled and deoxygenated solvents for all reactions and dilutions.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) Formation of primary (hydroperoxides) and secondary (aldehydes, ketones) oxidation products.[3][4]Monitor Reactions: Regularly monitor reaction progress using techniques like TLC or LC-MS to detect the formation of byproducts.• Purification: If oxidation is suspected, purify the compound immediately using an appropriate chromatographic method under an inert atmosphere.
Inconsistent or poor experimental results and low yields Degradation of the starting material due to oxidation, leading to lower effective concentration and potential inhibition of catalysts or reagents.Verify Purity: Before use, verify the purity of this compound using analytical methods to ensure it has not degraded during storage.• Strict Protocols: Implement and strictly follow protocols for handling air-sensitive reagents, including the use of inert atmospheres and deoxygenated solvents.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation is the oxidation of the cis-double bond located at the 9-position of the octadecenyl (oleyl) chain.[5] This process, known as lipid peroxidation, is a free-radical chain reaction initiated by factors such as oxygen, light, and trace metal ions.[6] The initial products are hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones.[7]

Q2: How should I properly store this compound to minimize oxidation?

A2: To minimize oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, temperatures of -20°C are recommended.[2] The container should be protected from light by using amber glass vials or by wrapping it with aluminum foil.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle this compound under an inert atmosphere to prevent exposure to atmospheric oxygen. This can be achieved by working in a glove box or by using standard inert atmosphere techniques, such as a Schlenk line. If brief handling in the air is unavoidable, it should be done as quickly as possible, and the compound should be immediately placed under an inert atmosphere.

Use of Antioxidants

Q4: What type of antioxidants can I use, and at what concentration?

A4: Radical-scavenging antioxidants are effective at inhibiting lipid peroxidation.[5] Commonly used synthetic antioxidants include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Natural antioxidants like Vitamin E (α-tocopherol) are also effective.[1] A typical concentration range for these antioxidants is 0.01% to 0.1% by weight. The choice of antioxidant may depend on the specific experimental conditions and downstream applications.

Q5: Will the addition of an antioxidant interfere with my experiment?

A5: At the recommended low concentrations, antioxidants are unlikely to interfere with many chemical reactions. However, it is crucial to consider the reactivity of the chosen antioxidant with the reagents in your specific experimental setup. For instance, phenolic antioxidants could react with strong bases or electrophiles. Always run a control experiment to verify that the antioxidant does not impact the desired outcome.

Experimental Procedures

Q6: What precautions should I take when setting up a reaction involving this compound?

A6: All glassware should be thoroughly dried to remove moisture. Solvents should be deoxygenated prior to use, typically by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using a freeze-pump-thaw method. The reaction should be set up and maintained under a positive pressure of an inert gas.

Q7: How can I monitor the oxidation of my compound during an experiment?

A7: Several analytical techniques can be used to monitor oxidation. Thin-Layer Chromatography (TLC) can often show the appearance of new, more polar spots corresponding to oxidation products. For quantitative analysis, methods such as the determination of Peroxide Value (PV) can be used to measure primary oxidation products.[7] Techniques like UV-Vis spectroscopy can detect conjugated dienes, and LC-MS can be used to identify specific oxidation products.[3] 1H NMR spectroscopy can also be employed to observe the disappearance of bis-allylic protons or the appearance of aldehyde signals.[4]

Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Balloon Method)

This protocol describes a simple and common method for maintaining an inert atmosphere in a reaction flask.

Materials:

  • Reaction flask with a sidearm

  • Rubber septum

  • Balloon

  • Needle and syringe

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Deoxygenated solvents and reagents

Procedure:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature in a desiccator.

  • Assembly: Assemble the reaction flask with a magnetic stir bar inside. Seal the main joint with a rubber septum.

  • Inert Gas Purge: Attach a needle connected to the inert gas line to the septum. Insert a second "exit" needle to allow air to escape.

  • Flushing: Gently flush the flask with the inert gas for 5-10 minutes.

  • Balloon Setup: Inflate a balloon with the inert gas and attach it to a needle.

  • Atmosphere Establishment: Remove the inert gas line needle and the exit needle. Pierce the septum with the needle attached to the inert gas-filled balloon. The balloon will maintain a positive pressure of inert gas in the flask.

  • Reagent Addition: Add deoxygenated solvents and reagents to the flask via syringe through the septum. Ensure that any air is purged from the syringe with the inert gas before drawing up the liquid.

Protocol 2: Determination of Peroxide Value (PV)

This protocol provides a method to quantify the primary oxidation products (hydroperoxides).

Materials:

  • Sample of this compound

  • Acetic acid-chloroform solvent mixture (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform mixture to the flask and swirl to dissolve the sample.

  • KI Addition: Add 0.5 mL of saturated KI solution. Swirl the flask for exactly one minute.

  • Water Addition: Immediately add 30 mL of deionized water and stopper the flask. Shake vigorously to liberate the iodine from the chloroform (B151607) layer.

  • Titration: Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Indicator Addition: Add 0.5 mL of the 1% starch indicator solution. The solution will turn dark blue.

  • Final Titration: Continue the titration with vigorous shaking until the blue color completely disappears. Record the volume of Na₂S₂O₃ solution used.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Discoloration, Poor Yield) check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage check_handling Review Handling Procedures (Inert Atmosphere, Solvents) start->check_handling check_purity Analyze Starting Material Purity (NMR, LC-MS) start->check_purity implement_inert Implement Strict Inert Atmosphere Techniques check_storage->implement_inert check_handling->implement_inert check_purity->implement_inert If Pure purify_material Purify Compound Before Use check_purity->purify_material If Impure use_antioxidants Consider Adding Antioxidants (BHT, Vitamin E) implement_inert->use_antioxidants If problem continues end_good Problem Resolved implement_inert->end_good use_antioxidants->end_good end_bad Problem Persists: Consult Further use_antioxidants->end_bad purify_material->end_good

Caption: Troubleshooting workflow for oxidation issues.

Inert_Atmosphere_Setup cluster_flask Reaction Flask cluster_gas Inert Gas System flask Reaction Flask This compound + Deoxygenated Solvent + Stir Bar gas_source Inert Gas Cylinder (Ar or N2) balloon Gas-filled Balloon gas_source->balloon Fill needle Needle balloon->needle septum Rubber Septum septum->flask:head needle->septum Oxidation_Pathway cluster_propagation Propagation Cycle cluster_inhibition Inhibition by Antioxidant RH (Z)-Octadec-9-en-1-yl methylglycinate (RH) R_radical Lipid Radical (R•) ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 (fast) ROO_radical->R_radical + RH (slow, rate-determining) ROOH Lipid Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_radical->ROOH Antioxidant Antioxidant (AH) ROO_radical->Antioxidant Trapping Secondary_Products Aldehydes, Ketones, etc. (Secondary Oxidation Products) ROOH->Secondary_Products Decomposition Initiator Initiator (Light, Heat, Metal) Initiator->R_radical Initiation O2 O2 A_radical Antioxidant Radical (A•) (Stable) Antioxidant->A_radical

References

Technical Support Center: Optimizing Esterification of Oleyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of oleyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of my oleyl ester synthesis?

A1: The most critical factor is often the equilibrium nature of the esterification reaction. The reaction produces water as a byproduct, which can shift the equilibrium back towards the reactants (oleyl alcohol and the carboxylic acid), thus limiting the final ester yield.[1][2][3] To improve the yield, it is crucial to remove water from the reaction mixture as it is formed.[2][4]

Q2: How can I effectively remove water from the reaction?

A2: Water can be removed by several methods:

  • Azeotropic Distillation: Using a solvent like toluene (B28343) or xylene with a Dean-Stark apparatus.

  • Use of a Desiccant: Some catalysts, like NaHSO4, can also act as a desiccant, absorbing the water produced.[1]

  • Vacuum: Performing the reaction under a vacuum can help remove water and other volatile byproducts.[5][6]

  • Simple Distillation: In high-temperature reactions, water can be removed by simple distillation.[7]

Q3: What are the common types of catalysts used for oleyl alcohol esterification?

A3: A variety of catalysts can be used, each with its own advantages:

  • Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[1][7]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like NaHSO4, certain clays (B1170129) (e.g., Montmorillonite), or sulfonic acid resins are advantageous because they are easily filtered out, reusable, and often less corrosive.[1][8][9]

  • Enzymatic Catalysts (Lipases): Lipases like Novozym 435 offer a "green" alternative, operating under mild conditions with high specificity, which can minimize byproducts.[10][11]

  • Non-Catalytic, Solvent-Free Conditions: Esterification can also be achieved at high temperatures (e.g., 200°C) without any catalyst, providing a simpler and cleaner reaction system.[5][6]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, consider the following:

  • Increase Temperature: Higher temperatures generally increase the rate of reaction.[1][12] However, be cautious as excessively high temperatures can lead to side reactions or catalyst degradation.[1]

  • Increase Catalyst Concentration: For catalyzed reactions, increasing the amount of catalyst can speed up the reaction, though there is often an optimal concentration beyond which no further benefit is seen.[7]

  • Improve Mixing: Especially in heterogeneous (solid-liquid) systems, vigorous stirring is essential to overcome mass transfer limitations.[5][6] Increasing the temperature can also help by reducing the viscosity of the reaction mixture.[1][6]

  • Use an Excess of One Reactant: Using a large excess of one reactant (often the less expensive one) can shift the equilibrium towards the product side, increasing the rate of the forward reaction.[4][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citations
Low Ester Yield 1. Reaction has reached equilibrium. 2. Water is inhibiting the forward reaction. 3. Catalyst is inactive or insufficient.1. Use an excess of one reactant (e.g., a higher molar ratio of oleyl alcohol or the acid). 2. Actively remove water using a Dean-Stark trap, vacuum, or a desiccant. 3. Increase catalyst loading or use a fresh/more active catalyst.[1][2][3][13]
Product Purification Issues 1. Difficulty separating the ester from unreacted starting materials. 2. Formation of emulsions during aqueous workup. 3. Incomplete removal of the acid catalyst.1. Wash the organic phase with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid, followed by a water or brine wash. 2. If emulsions form, try adding brine (saturated NaCl solution) to break them. Consider using a different extraction solvent like diethyl ether, which can prevent partitioning problems. 3. For solid catalysts, ensure complete filtration. For soluble acids, perform thorough aqueous washes.[14][15][16]
Reaction Fails to Start or Stalls 1. Mass transfer limitations due to high viscosity. 2. Low reaction temperature. 3. Catalyst deactivation by impurities (e.g., water).1. Increase stirring speed. Increase temperature to reduce viscosity and improve solubility. 2. Gradually increase the reaction temperature to the optimal range for your specific catalyst system. 3. Ensure reactants are dry. If using a water-sensitive catalyst, consider pre-drying the reactants.[1][6]
Byproduct Formation 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Use of a non-specific catalyst.1. Lower the reaction temperature. 2. Consider using a more specific catalyst, such as a lipase, which operates under milder conditions.[1][10][11]

Data Presentation: Comparison of Optimized Reaction Conditions

The following tables summarize optimized conditions for the synthesis of oleyl esters from various published studies, showcasing different catalytic approaches.

Table 1: Heterogeneous Acid Catalysis (Oleyl Oleate Synthesis)

ParameterOptimal ValueYieldReference
CatalystNaHSO₄96.8%[1]
Reactant Ratio (Acid:Alcohol)1:1 (molar)[1]
Catalyst Loading9.9 wt% (of oleic acid)[1]
Temperature130 °C[1]
Time8 hours[1]

Table 2: Enzymatic Catalysis (Oleyl Oleate Synthesis)

ParameterOptimal ValueYieldReference
CatalystNovozym 435 & Lipozyme TL IM97.52%[10][11]
Reactant Ratio (Substrates)2.88 (molar)[10][11]
Enzyme Amount0.37 g[10][11]
Temperature59.68 °C[10][11]
Time58.67 minutes[10][11]

Table 3: Non-Catalytic, Solvent-Free Synthesis (Chlorogenic Acid Oleyl Ester)

ParameterOptimal ValueConversionReference
CatalystNone93.59%[5][6]
Reactant Ratio (Acid:Alcohol)1:20 (molar)[5][6]
Stirring Rate200 rpm[5][6]
Temperature200 °C[5][6]
Time3 hours[5][6]

Experimental Protocols

Protocol 1: Esterification using a Heterogeneous Acid Catalyst (NaHSO₄)

This protocol is based on the synthesis of oleyl oleate.[1]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and oleyl alcohol in a 1:1 molar ratio.

  • Catalyst Addition: Add NaHSO₄ catalyst, corresponding to 9.9% of the weight of the oleic acid.

  • Reaction: Heat the mixture to 130 °C with continuous stirring. Maintain these conditions for 8 hours. The NaHSO₄ will also act as a desiccant to remove the water formed.[1]

  • Workup and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid NaHSO₄ catalyst by filtration.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Wash the organic solution sequentially with a saturated sodium bicarbonate solution to remove any remaining oleic acid, and then with water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified oleyl oleate.

Protocol 2: Non-Catalytic, Solvent-Free Esterification

This protocol is adapted from the synthesis of chlorogenic acid oleyl alcohol ester.[5][6]

  • Reactant Setup: Combine chlorogenic acid and oleyl alcohol (e.g., in a 1:20 molar ratio) in a round-bottom flask suitable for vacuum application.

  • Dehydration: Stir the mixture at 90 °C under a high vacuum (>0.095 MPa) for 30 minutes to remove any residual water from the starting materials.

  • Reaction: Increase the temperature to 200 °C and the vacuum to >0.098 MPa. Maintain a stirring rate of 200 rpm for 3 hours. The high temperature drives the reaction, and the vacuum removes the water byproduct.

  • Purification:

    • Cool the reaction mixture.

    • The crude product can be purified using solvent extraction followed by column chromatography on silica (B1680970) gel to achieve high purity.[5]

Visualizations

General Experimental Workflow for Esterification

This diagram illustrates the typical steps involved in an esterification reaction, from setup to final product analysis.

G General Workflow for Oleyl Alcohol Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Oleyl Alcohol + Acid) Solvent 2. Add Solvent (Optional) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., Acid, Base, Enzyme) Solvent->Catalyst Heating 4. Heat & Stir (Monitor Temperature) Catalyst->Heating WaterRemoval 5. Remove Water (e.g., Dean-Stark, Vacuum) Heating->WaterRemoval Quench 6. Cool & Quench Reaction WaterRemoval->Quench Separate 7. Separate Catalyst (Filtration/Washing) Quench->Separate Wash 8. Aqueous Wash (Remove Impurities) Separate->Wash Dry 9. Dry Organic Layer Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Analysis 11. Characterize Product (FTIR, NMR, GC) Evaporate->Analysis G Troubleshooting Flowchart for Low Ester Yield Start Low Ester Yield Detected CheckWater Is water being effectively removed? Start->CheckWater CheckEq Is an equilibrium excess of reactant being used? CheckWater->CheckEq Yes ImproveWaterRemoval Implement/Improve water removal: - Dean-Stark Trap - Vacuum - Add Desiccant CheckWater->ImproveWaterRemoval No CheckCatalyst Is the catalyst active and in sufficient quantity? CheckEq->CheckCatalyst Yes IncreaseExcess Increase molar excess of one reactant CheckEq->IncreaseExcess No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes ReplaceCatalyst Increase catalyst loading or replace with fresh/active catalyst CheckCatalyst->ReplaceCatalyst No AdjustTemp Adjust temperature to optimal range for the specific reaction CheckTemp->AdjustTemp No End Re-run experiment and analyze yield CheckTemp->End Yes ImproveWaterRemoval->End IncreaseExcess->End ReplaceCatalyst->End AdjustTemp->End

References

Technical Support Center: Fatty Acid Ester Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the degradation of fatty acid esters in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways fatty acid esters degrade in cell culture media?

Fatty acid esters in cell culture media can degrade through two main pathways: chemical hydrolysis and enzymatic hydrolysis.

  • Chemical Hydrolysis (Saponification): This is a chemical reaction where water molecules break the ester bond, yielding a free fatty acid and an alcohol.[1][2] This process can be catalyzed by acidic or basic conditions in the culture medium.[1][3] Alkaline conditions, in particular, accelerate this process in a reaction known as saponification.[1][2][3][4]

  • Enzymatic Hydrolysis: This is a biologically mediated process where enzymes called esterases or lipases catalyze the cleavage of ester bonds.[2][5] These enzymes can be secreted by the cultured cells themselves or be present as components of media supplements, such as fetal bovine serum (FBS).[6][7]

Q2: My fatty acid ester seems to be losing its efficacy over time in my experiments. What could be the cause?

Loss of efficacy is often due to the degradation of the fatty acid ester, reducing its effective concentration. The primary culprits are hydrolysis back to the parent fatty acid and alcohol, or cellular metabolism. Consider both the chemical stability in your media and the potential for enzymatic breakdown by cellular or serum-derived enzymes.[6][7]

Q3: Are there specific components in my cell culture medium that can accelerate the degradation of fatty acid esters?

Yes, several components can influence the stability of fatty acid esters:

  • pH: The pH of your culture medium is a critical factor. Deviations from a neutral pH can accelerate acid- or base-catalyzed chemical hydrolysis.[1][3]

  • Serum (e.g., FBS): Serum is a significant source of various esterases and lipases that can enzymatically degrade fatty acid esters.[7]

  • Cells: The cells you are culturing can secrete their own esterases or express surface-bound esterases that can hydrolyze esters in the medium.[6][7]

Q4: How can I improve the stability of my fatty acid ester in my cell culture experiments?

To enhance stability, consider the following strategies:

  • Use Serum-Free or Chemically Defined Media: If your cell line permits, using serum-free or chemically defined media can eliminate the variable of serum-derived esterases.[][9][10][11]

  • pH Control: Ensure your medium is well-buffered to maintain a stable physiological pH, minimizing chemical hydrolysis.

  • Fresh Media Preparation: Prepare media containing the fatty acid ester fresh for each experiment to minimize the duration of potential degradation.

  • Storage Conditions: When preparing stock solutions, store them at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[12][13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results Degradation of fatty acid ester stock solution. Variable esterase activity in different batches of serum. Adsorption of the hydrophobic compound to plasticware.[13]Prepare single-use aliquots of your stock solution and store at -80°C.[12][13] Test new batches of serum for baseline esterase activity. Use low-binding plasticware for preparing and storing solutions.[13]
Precipitate forms when adding ester to media Low aqueous solubility of the fatty acid ester.[14][15][16]Dissolve the ester in a biocompatible solvent like DMSO or ethanol (B145695) before adding to the media (ensure final solvent concentration is non-toxic, typically <0.5%).[13][15] Complex the fatty acid ester with fatty acid-free bovine serum albumin (BSA) to improve solubility.[14][15][16]
Observed cellular effects do not match expected ester activity Rapid hydrolysis to free fatty acid; the cells are responding to the fatty acid, not the ester.Measure the concentration of the fatty acid ester and the corresponding free fatty acid in the culture medium over time using techniques like GC-MS or HPLC.[17][18][19]

Experimental Protocols & Methodologies

Protocol 1: Quantification of Fatty Acid Esters and Free Fatty Acids by GC-MS

This protocol allows for the monitoring of the degradation of a fatty acid ester into its corresponding free fatty acid over time.

Materials:

  • Cell culture media samples

  • Internal standards (e.g., deuterated fatty acids)[17]

  • Methanol (B129727), HCl, Iso-octane

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Collect 0.5 mL of cell culture medium at various time points.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated version of the fatty acid of interest).[20]

  • Lyse any cells and acidify the mixture with methanol and HCl.[17]

  • Extract the lipids using iso-octane. This step is repeated to ensure complete extraction.

  • Dry the extracted lipids under vacuum.

  • Derivatize the fatty acids to make them volatile for GC analysis. For example, add pentafluorobenzyl bromide in acetonitrile (B52724) and diisopropylethylamine and incubate at room temperature.[17]

  • Dry the derivatized sample and resuspend in iso-octane.

  • Inject the sample into the GC-MS for analysis.

  • Quantify the amount of fatty acid ester and free fatty acid by comparing their peak areas to that of the internal standard and a standard curve.[17]

Protocol 2: Measurement of Esterase Activity in Cell Culture Media

This colorimetric assay can be used to determine the level of enzymatic activity responsible for ester degradation in your media.

Materials:

Procedure:

  • Prepare a stock solution of pNPA in a solvent like methanol.[21]

  • In a 96-well plate, add your cell culture supernatant or a dilution of the serum to be tested.

  • Add sodium phosphate buffer to each well.

  • Initiate the reaction by adding the pNPA substrate to each well.

  • The hydrolysis of pNPA by esterases releases p-nitrophenol, a yellow-colored product.

  • Measure the absorbance at a wavelength where p-nitrophenol has stable absorbance independent of pH, such as 347 nm, over time.[21]

  • The rate of increase in absorbance is proportional to the esterase activity in the sample.

  • A standard curve using known concentrations of p-nitrophenol can be used to quantify the activity in units/mL.

Visualizations

Degradation Pathways

fatty_acid_ester Fatty Acid Ester (in Media) chemical_hydrolysis Chemical Hydrolysis (Saponification) fatty_acid_ester->chemical_hydrolysis H₂O, pH enzymatic_hydrolysis Enzymatic Hydrolysis fatty_acid_ester->enzymatic_hydrolysis Esterases, Lipases products Free Fatty Acid + Alcohol chemical_hydrolysis->products enzymatic_hydrolysis->products cells Cells in Culture cells->enzymatic_hydrolysis Secreted/ Membrane-bound Enzymes serum Serum (e.g., FBS) serum->enzymatic_hydrolysis Serum Esterases

Caption: Primary degradation pathways for fatty acid esters in cell culture media.

Troubleshooting Workflow

start Inconsistent Results or Loss of Compound Efficacy check_stability Assess Ester Stability start->check_stability is_stable Is the ester stable in media over time? check_stability->is_stable Use GC-MS or HPLC to quantify ester over time yes_stable Problem is likely not degradation. Investigate other experimental variables. is_stable->yes_stable Yes no_not_stable Degradation is occurring. is_stable->no_not_stable No identify_cause Identify Degradation Source no_not_stable->identify_cause is_enzymatic Is degradation faster in cell-conditioned or serum-containing media? identify_cause->is_enzymatic yes_enzymatic Enzymatic Hydrolysis is_enzymatic->yes_enzymatic Yes no_chemical Chemical Hydrolysis is_enzymatic->no_chemical No solution_enzymatic Use serum-free media or heat-inactivate serum. yes_enzymatic->solution_enzymatic solution_chemical Ensure stable pH. Prepare media fresh. no_chemical->solution_chemical

Caption: A logical workflow for troubleshooting fatty acid ester instability.

References

Technical Support Center: Enhancing the Stability of Lipid-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of lipid-based formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and ensure the long-term integrity of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of instability observed in lipid-based formulations?

A1: Lipid-based formulations are susceptible to two main types of instability:

  • Physical Instability: This involves changes to the physical state of the formulation without altering the chemical structure of its components. Common manifestations include particle aggregation, fusion, drug leakage from the carrier, changes in particle size, and gelation.[1][2][3] These changes can compromise the formulation's efficacy and safety.

  • Chemical Instability: This refers to the degradation of the lipid components or the encapsulated drug, primarily through processes like hydrolysis and oxidation.[4][5] Unsaturated lipids are particularly prone to oxidation, which can lead to the formation of reactive byproducts and a loss of formulation integrity.[6]

Q2: How does the composition of lipids affect the stability of a formulation?

A2: The choice of lipids is a critical factor in determining the stability of the formulation.[7] Key considerations include:

  • Fatty Acid Saturation: Lipids with saturated fatty acid chains are more stable and less prone to oxidation compared to those with polyunsaturated fatty acids.[8][9]

  • Cholesterol: The inclusion of cholesterol is essential for stabilizing liposomal bilayers. It enhances the rigidity of the membrane, reduces permeability, and minimizes the leakage of encapsulated contents.[7][10][11]

  • PEGylated Lipids: The addition of polyethylene (B3416737) glycol (PEG)-lipids helps to create a protective layer on the particle surface, which provides steric stabilization and reduces aggregation.[7][10]

  • Helper Lipids: Phospholipids, often referred to as 'helper lipids', play a crucial role in enhancing delivery efficiency and aiding in the formation of stable nanoparticles.[12]

Q3: What role does temperature play in the stability of lipid formulations?

A3: Temperature is a critical parameter that significantly influences both the physical and chemical stability of lipid-based systems.[7]

  • Low Temperatures (-80°C to -20°C): Freezing can slow down chemical degradation processes like hydrolysis and oxidation.[7] However, it can also induce physical stress, leading to aggregation or fusion of nanoparticles during freeze-thaw cycles.[2][13]

  • Refrigeration (2°C to 8°C): For many aqueous formulations, refrigeration is the optimal storage condition, as it balances the slowing of chemical reactions with the avoidance of freezing-induced stress.[2][14]

  • Room Temperature and Elevated Temperatures: Higher temperatures accelerate chemical degradation and can lead to physical changes like increased particle mobility, which may result in aggregation and drug leakage.[15][16]

Q4: How does pH impact the stability of lipid nanoparticles (LNPs)?

A4: The pH of the formulation buffer can significantly affect the stability of LNPs, particularly those containing ionizable lipids.[17] The charge of these lipids is pH-dependent, which influences their interaction with the cargo (like mRNA) and the overall structure of the nanoparticle.[18] While some studies suggest storing LNPs at a physiological pH of 7.4 for ease of use, the optimal pH can be formulation-specific.[13][19] For instance, LNPs may exhibit higher stability and transfection efficiency at a pH below the pKa of the ionizable lipid, though this can sometimes increase the propensity for aggregation.[17][20]

Troubleshooting Guides

Issue 1: Particle Aggregation and Increased Polydispersity Index (PDI)

Q: My lipid nanoparticle formulation is showing signs of aggregation and an increase in particle size and PDI over time. What could be the cause and how can I fix it?

A: Particle aggregation is a common physical instability issue. The following troubleshooting workflow can help identify and resolve the problem.

start Problem: Particle Aggregation / Increased PDI check_formulation Step 1: Review Formulation Components start->check_formulation check_storage Step 2: Evaluate Storage & Handling Conditions start->check_storage check_process Step 3: Assess Formulation Process start->check_process check_peg Is PEG-lipid concentration optimal? check_formulation->check_peg check_charge Is surface charge (Zeta Potential) sufficient for electrostatic repulsion? check_formulation->check_charge check_lipid_mix Are helper lipids and cholesterol included? check_formulation->check_lipid_mix solution_peg Solution: Optimize PEG-lipid concentration. check_peg->solution_peg No solution_charge Solution: Adjust pH or add charged lipids to increase zeta potential. check_charge->solution_charge No solution_lipids Solution: Incorporate cholesterol and appropriate helper lipids. check_lipid_mix->solution_lipids No check_temp Are you using an appropriate storage temperature? check_storage->check_temp check_freeze_thaw Are there repeated freeze-thaw cycles? check_storage->check_freeze_thaw check_buffer Is the buffer pH and ionic strength optimal? check_storage->check_buffer solution_temp Solution: Store at recommended temperature (often 2-8°C). Avoid room temp. check_temp->solution_temp No solution_freeze_thaw Solution: Aliquot into single-use volumes. Add cryoprotectants (sucrose, trehalose). check_freeze_thaw->solution_freeze_thaw Yes solution_buffer Solution: Screen different buffers and pH values. check_buffer->solution_buffer No check_homogenization Was the homogenization/sonication process adequate? check_process->check_homogenization solution_homogenization Solution: Optimize process parameters (e.g., time, energy) for smaller, uniform particles. check_homogenization->solution_homogenization No

Caption: Troubleshooting workflow for particle aggregation.
Issue 2: Chemical Degradation (Lipid Oxidation)

Q: I suspect my formulation is undergoing chemical degradation, possibly oxidation. What are the signs and how can I prevent this?

A: Lipid oxidation is a major cause of chemical instability, especially in formulations containing unsaturated lipids.[6] Signs can include changes in color, odor, or the appearance of degradation products in analytical assays.

Prevention Strategies:

  • Incorporate Antioxidants: This is one of the most effective methods.[21] Antioxidants work by inhibiting the oxidation process.[8]

  • Control Environmental Factors: Minimize exposure to pro-oxidant factors.

    • Oxygen: Prepare and store formulations under an inert atmosphere, such as nitrogen or argon.[9]

    • Light: Protect the formulation from light by using amber vials or storing it in the dark.[1][9]

    • Metal Ions: Use high-purity excipients and consider adding chelating agents like citric acid to sequester metal ions that can catalyze oxidation.[21]

  • Optimize Lipid Composition: Whenever possible, use lipids with a lower degree of unsaturation as they are less susceptible to oxidation.[9]

initiation Initiation Unsaturated Lipid (LH) + Initiator (e.g., light, heat, metal) → Lipid Radical (L•) propagation Propagation L• + O₂ → Peroxyl Radical (LOO•) LOO• + LH → Lipid Hydroperoxide (LOOH) + L• initiation->propagation Chain Reaction termination Termination Radicals react to form non-radical products propagation->termination antioxidant Intervention: Antioxidants (AH)|{Donate H• to radicals (LOO•, L•)}|{LOO• + AH → LOOH + A• (stable)} propagation->antioxidant Chain Breaking

Caption: Simplified mechanism of lipid autoxidation and antioxidant intervention.

Data Presentation: Stabilizing Agents

The selection of appropriate stabilizing agents is crucial. The tables below summarize common choices and their typical usage.

Table 1: Common Antioxidants for Lipid Formulations

Antioxidant ClassExamplesMechanism of ActionTypical ConcentrationReference
Chain-Breaking Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-Tocopherol (Vitamin E)Donate a hydrogen atom to free radicals, terminating the propagation step of oxidation.[21]0.01% - 0.1%[9][21]
Reducing Agents Ascorbic Acid (Vitamin C), Ascorbyl PalmitateHave a lower reduction potential and are more readily oxidized than the lipids they protect.[21]0.01% - 0.05%[8][21]
Chelating Agents Citric Acid, Ethylenediaminetetraacetic acid (EDTA)Form complexes with metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from initiating oxidation.[21]0.005% - 0.05%[21]
Synergists Phosphatidylethanolamine (PE)Can regenerate primary antioxidants like α-tocopherol, enhancing their protective effect.[22]Varies[22]

Table 2: Common Cryo- and Lyoprotectants for Freeze-Thaw and Lyophilization

ProtectantExamplesMechanism of ActionTypical Concentration (w/v)Reference
Disaccharides Sucrose, TrehaloseForm a glassy matrix during freezing, preventing ice crystal formation and direct interaction between particles.[23] They can also interact with lipid polar headgroups to prevent fusion.[23]5% - 20%[2][13][24][23]
Polyols Glycerol, MannitolAct as water-replacement agents and increase the glass transition temperature of the frozen solution.2% - 10%[10]

Experimental Protocols

Protocol 1: Basic Stability Assessment by Dynamic Light Scattering (DLS)

This protocol outlines a method to monitor the physical stability of a lipid-based formulation over time by measuring particle size and Polydispersity Index (PDI).

Methodology:

  • Sample Preparation: Prepare your lipid formulation according to your standard protocol. Filter the final formulation through an appropriate sterile filter (e.g., 0.22 µm) to remove any large aggregates or dust.

  • Initial Measurement (T=0):

    • Immediately after preparation, dilute a small aliquot of the formulation in the original buffer to a suitable concentration for DLS analysis.

    • Measure the average particle size (Z-average) and PDI. Perform at least three replicate measurements.

  • Stability Setup:

    • Divide the bulk formulation into multiple aliquots in sealed, appropriate vials (e.g., amber glass vials if light-sensitive).

    • Store the vials under the desired stability conditions (e.g., 4°C, 25°C, -20°C).

  • Time-Point Measurements:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the sample to equilibrate to the measurement temperature (typically room temperature). Do not refreeze samples.

    • Visually inspect the sample for any signs of precipitation or phase separation.

    • Measure the Z-average and PDI as described in step 2.

  • Data Analysis:

    • Plot the Z-average and PDI as a function of time for each storage condition. A stable formulation will show minimal changes in these parameters over the study period.

Protocol 2: Assessing Lipid Oxidation with the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of oxidation.

Methodology:

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 2-thiobarbituric acid (TBA) in an appropriate acidic solution (e.g., trichloroacetic acid, TCA).

    • MDA Standard: Prepare a series of known concentrations of MDA (or a precursor like 1,1,3,3-tetramethoxypropane) to generate a standard curve.

  • Sample Preparation:

    • Collect aliquots of your lipid formulation from the stability study (as described in Protocol 1).

  • Assay Procedure:

    • Add the TBA reagent to your formulation samples and MDA standards.

    • Incubate the mixture at a high temperature (e.g., 95°C) for a set period (e.g., 30-60 minutes). This allows the MDA in the samples to react with TBA, forming a pink-colored adduct.

    • Cool the samples to room temperature and centrifuge to pellet any precipitate.

  • Measurement:

    • Measure the absorbance of the supernatant of the samples and standards at ~532 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the MDA standards against their concentrations.

    • Use the standard curve to determine the concentration of MDA equivalents in your formulation samples. An increase in the TBARS value over time indicates lipid oxidation.

Visualization of Stability Factors

The stability of a lipid-based formulation is not dependent on a single factor but rather an interplay of multiple parameters.

stability Formulation Stability formulation Formulation Factors lipid_comp Lipid Composition (Saturated vs. Unsaturated) formulation->lipid_comp cholesterol Cholesterol Content formulation->cholesterol peg PEG-Lipid formulation->peg antioxidants Antioxidants formulation->antioxidants drug_prop Drug Properties formulation->drug_prop storage Storage Factors temp Temperature storage->temp ph pH & Buffer storage->ph light Light Exposure storage->light oxygen Oxygen Exposure storage->oxygen process Process Factors method Preparation Method process->method energy Homogenization Energy process->energy lyophilization Lyophilization Cycle process->lyophilization lipid_comp->stability cholesterol->stability peg->stability antioxidants->stability drug_prop->stability temp->stability ph->stability light->stability oxygen->stability method->stability energy->stability lyophilization->stability

Caption: Interplay of key factors influencing the stability of lipid formulations.

References

Technical Support Center: Optimization of Analytical Methods for Novel Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of analytical methods for novel lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

1. Sample Preparation & Extraction

  • Q1: What are the most common issues encountered during the extraction of novel lipids?

    • A1: Common issues include low recovery of the target lipid, co-extraction of interfering substances, sample loss during phase separation, and degradation of lipids due to oxidation or enzymatic activity. The choice of extraction method and solvent is critical and should be tailored to the specific physicochemical properties of the novel lipid.

  • Q2: Which lipid extraction method is best for my novel lipid?

    • A2: The optimal method depends on the polarity of your lipid. For general purposes, the Folch (chloroform:methanol (B129727) 2:1) and Bligh-Dyer (chloroform:methanol:water 1:2:0.8) methods are robust for a wide range of lipids.[1] However, for non-polar lipids like triglycerides and cholesteryl esters, a hexane-isopropanol method may be more effective.[2] It is crucial to test different methods to determine the best recovery for your specific molecule.

  • Q3: My lipid extract is not dissolving properly after drying. What could be the cause?

    • A3: This can be due to the presence of non-lipid contaminants, such as proteins or salts, that were carried over during the extraction.[3] Ensure complete phase separation and careful collection of the organic layer. Using a different solvent for reconstitution that is more appropriate for your lipid's polarity may also resolve the issue.

2. Chromatography

  • Q4: How do I choose the right chromatography technique for my novel lipid?

    • A4: The choice depends on the properties of your lipid and the complexity of the sample.

      • Reversed-Phase (RP) HPLC: Excellent for separating lipids based on their acyl chain length and degree of unsaturation. C18 and C30 columns are commonly used.[4]

      • Normal-Phase (NP) HPLC: Separates lipids based on the polarity of their head groups.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for separating polar lipid classes.

  • Q5: I'm seeing poor peak shape (tailing or fronting) in my chromatogram. How can I improve it?

    • A5: Poor peak shape can be caused by several factors, including column overload, inappropriate mobile phase pH, or interactions with active sites on the column. Try reducing the sample amount injected, adjusting the mobile phase pH to ensure consistent ionization of your lipid, or adding modifiers like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape.[4]

  • Q6: How can I separate isomeric forms of my novel lipid?

    • A6: Separating isomers is a significant challenge. Combining liquid chromatography with ion mobility spectrometry (IMS-MS) can provide an additional dimension of separation based on the molecule's size and shape, which is often effective for distinguishing isomers.[5]

3. Mass Spectrometry

  • Q7: What is the "matrix effect" in LC-MS analysis of lipids and how can I minimize it?

    • A7: The matrix effect is the suppression or enhancement of the ionization of your target analyte by co-eluting compounds from the sample matrix.[6] To minimize this, you can:

      • Improve chromatographic separation to resolve your lipid from interfering compounds.

      • Dilute your sample to reduce the concentration of matrix components.

      • Use solid-phase extraction (SPE) to clean up your sample before analysis.

      • Utilize an internal standard that is structurally similar to your analyte and co-elutes with it.

  • Q8: Should I use positive or negative ion mode for my novel lipid?

    • A8: The choice of ionization mode depends on the chemical nature of your lipid. As a general rule:

      • Positive Ion Mode (+ESI): Good for lipids that readily form positive ions, such as phosphatidylcholines (PC) and sphingomyelins (SM), often as [M+H]⁺ or [M+Na]⁺ adducts.

      • Negative Ion Mode (-ESI): Suitable for acidic lipids like fatty acids, phosphatidic acids (PA), and phosphatidylserines (PS), which easily lose a proton to form [M-H]⁻ ions. It is often beneficial to analyze samples in both modes to get a comprehensive lipid profile.

  • Q9: I am observing unexpected peaks in my mass spectrum. What could be their origin?

    • A9: Unexpected peaks can arise from several sources, including in-source fragmentation of your lipid, the presence of different adducts (e.g., sodium, potassium), or contaminants from solvents and sample handling. Optimizing the electrospray ionization source parameters, such as the sprayer voltage, can help reduce in-source fragmentation.[7] Using high-purity solvents and clean labware is also essential.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific experimental issues.

Lipid Extraction Troubleshooting
  • Problem: Low recovery of my novel lipid after extraction.

    • Question: I've performed a Folch extraction, but the yield of my lipid seems very low. What can I do?

    • Answer:

      • Verify Solvent Ratios: Ensure the chloroform (B151607):methanol ratio is precisely 2:1.

      • Increase Homogenization Time: Inadequate homogenization can lead to incomplete extraction from the tissue or cell matrix.

      • Re-extract the Sample: After the initial extraction, re-extract the aqueous layer and the protein pellet with the chloroform:methanol mixture to recover any remaining lipid.

      • Consider a Different Method: If your lipid is very non-polar, a Bligh-Dyer or a hexane:isopropanol extraction might provide better recovery.

  • Problem: An emulsion has formed between the aqueous and organic layers during phase separation.

    • Question: I can't get a clean separation of my layers after adding water in my extraction protocol. How do I break the emulsion?

    • Answer:

      • Centrifugation: Spin the sample at a higher speed or for a longer duration.

      • Add Salt: Adding a small amount of a salt solution (e.g., 0.9% NaCl) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

      • Gentle Agitation: Instead of vigorous vortexing, try gentle inversion of the tube to mix the phases.

LC-MS Troubleshooting
  • Problem: Poor sensitivity and signal-to-noise for my novel lipid.

    • Question: My lipid is not showing a strong signal in the mass spectrometer. How can I improve sensitivity?

    • Answer:

      • Optimize ESI Source Parameters: Adjust the spray voltage, capillary temperature, and gas flow rates. A systematic optimization for your specific compound is often necessary.

      • Check Mobile Phase Compatibility: Ensure your mobile phase additives (e.g., formic acid, ammonium formate) are appropriate for promoting ionization of your lipid in the chosen polarity.

      • Sample Clean-up: Matrix components can suppress the ionization of your analyte. Consider using solid-phase extraction (SPE) to remove these interferences.

      • Increase Sample Concentration: If possible, concentrate your sample before injection.

  • Problem: Inconsistent retention times for my lipid peak.

    • Question: The retention time of my lipid is shifting between injections. What is causing this?

    • Answer:

      • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure they are well-mixed. Changes in mobile phase composition can affect retention times.

      • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause retention time shifts.

      • Column Degradation: Over time, the stationary phase of the column can degrade. If the problem persists, it may be time to replace the column.

Data Presentation

Table 1: Comparison of Lipid Extraction Method Efficiencies for Different Lipid Classes.

Lipid ClassFolch Method Recovery (%)Bligh-Dyer Method Recovery (%)Hexane:Isopropanol Recovery (%)MTBE Method Recovery (%)
Phosphatidylcholine (PC)~95~93~85~88
Phosphatidylethanolamine (PE)~94~92~82~85
Triglycerides (TG)~98~97~99~96
Cholesteryl Esters (CE)~97~96~98~95
Free Fatty Acids (FFA)~90~88~92~85
Sphingomyelin (SM)~93~91~80~83

Note: Recoveries are approximate and can vary depending on the specific sample matrix and experimental conditions.[1][2]

Table 2: Recommended Internal Standards for Quantification of Different Lipid Classes.

Lipid ClassRecommended Internal Standard TypeExample Internal Standard
Phosphatidylcholine (PC)Diacyl PC with odd-chain fatty acidsPC(17:0/17:0)
Phosphatidylethanolamine (PE)Diacyl PE with odd-chain fatty acidsPE(17:0/17:0)
Triglycerides (TG)Triacyl TG with odd-chain fatty acidsTG(17:0/17:0/17:0)
Cholesteryl Esters (CE)CE with an odd-chain fatty acidCE(17:0)
Free Fatty Acids (FFA)Odd-chain fatty acidHeptadecanoic acid (17:0)
Sphingomyelin (SM)SM with an odd-chain fatty acidSM(d18:1/17:0)

Note: The use of stable isotope-labeled internal standards is considered the gold standard for quantification.[8][9]

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction
  • Homogenization: Homogenize 1 gram of tissue or 1 mL of cell suspension with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer.[10]

  • Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Filtration: Filter the homogenate through a Whatman No. 1 filter paper into a clean glass tube.

  • Washing: Add 0.2 volumes (4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtrate.

  • Phase Separation: Vortex the mixture for 2 minutes and then centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.

  • Collection: Carefully remove the upper aqueous phase. Collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipids in a suitable solvent for your downstream analysis and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

This protocol provides a general guideline for fractionating a total lipid extract into neutral lipids, free fatty acids, and phospholipids (B1166683) using a silica-based SPE cartridge.

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing it with 5 mL of methanol followed by 5 mL of chloroform. Do not let the column run dry.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., triglycerides, cholesteryl esters) by passing 10 mL of chloroform through the cartridge. Collect this fraction.

  • Elution of Free Fatty Acids: Elute the free fatty acids by passing 10 mL of a 2% acetic acid in diethyl ether solution through the cartridge. Collect this fraction.

  • Elution of Phospholipids: Elute the phospholipids by passing 10 mL of methanol through the cartridge. Collect this fraction.

  • Drying: Dry each collected fraction under a stream of nitrogen gas before further analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Analysis sample Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup lc Liquid Chromatography (LC Separation) cleanup->lc ms Mass Spectrometry (MS Detection) lc->ms msms Tandem MS (MS/MS Fragmentation) ms->msms processing Data Processing (Peak Picking, Alignment) msms->processing identification Lipid Identification processing->identification quantification Quantification identification->quantification stats Statistical Analysis quantification->stats

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

troubleshooting_workflow start Low Signal Intensity in LC-MS check_chrom Check Chromatography: Good Peak Shape? start->check_chrom check_ms Check MS Parameters: Optimized Source? check_chrom->check_ms Yes improve_chrom Improve Chromatography: - Optimize Gradient - Change Mobile Phase - Check Column check_chrom->improve_chrom No check_sample Consider Matrix Effects: Sample Clean-up Needed? check_ms->check_sample Yes optimize_ms Optimize MS Source: - Adjust Voltages - Optimize Gas Flows - Check Ionization Mode check_ms->optimize_ms No cleanup_sample Perform Sample Clean-up: - Solid-Phase Extraction (SPE) - Dilute Sample check_sample->cleanup_sample Yes end_good Problem Solved check_sample->end_good No improve_chrom->end_good optimize_ms->end_good cleanup_sample->end_good lipid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ext_signal External Stimulus (e.g., Growth Factor, Cytokine) receptor Receptor Activation ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag cleavage ip3 Inositol Trisphosphate (IP3) pip2->ip3 cleavage pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release from ER ip3->ca_release cellular_response Cellular Response (Proliferation, Inflammation, etc.) pkc->cellular_response ca_release->cellular_response

References

Validation & Comparative

Validating the Structure of (Z)-Octadec-9-en-1-yl methylglycinate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative framework for the validation of the long-chain unsaturated ester, (Z)-Octadec-9-en-1-yl methylglycinate. By juxtaposing its expected spectroscopic data with that of logical comparator molecules, this document outlines the key analytical techniques and expected outcomes for confident structural elucidation.

The primary alternatives for comparison include the geometric isomer, (E)-Octadec-9-en-1-yl methylglycinate, and the saturated analogue, Octadec-1-yl methylglycinate. These compounds provide a basis for confirming the presence of the ester and long alkyl chain, and critically, for verifying the cis ('Z') configuration of the C9 double bond.

Comparative Spectroscopic Data

The structural integrity of this compound is best established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data for the target molecule and its key comparators.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment This compound (E)-Octadec-9-en-1-yl methylglycinate Octadec-1-yl methylglycinate
Olefinic protons (-CH=CH-)~5.35 ppm (m)~5.40 ppm (m)Absent
Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂-)~4.05 ppm (t)~4.05 ppm (t)~4.05 ppm (t)
Glycinate methylene protons (-N-CH₂-COO-)~3.40 ppm (s)~3.40 ppm (s)~3.40 ppm (s)
N-methyl protons (-N-CH₃)~2.45 ppm (s)~2.45 ppm (s)~2.45 ppm (s)
Allylic protons (=CH-CH₂-)~2.01 ppm (m)~1.97 ppm (m)Absent
Methylene protons adjacent to carbonyl (-CH₂-COO-)~2.30 ppm (t)~2.30 ppm (t)~2.30 ppm (t)
Bulk methylene protons (-(CH₂)n-)~1.26 ppm (br s)~1.26 ppm (br s)~1.26 ppm (br s)
Terminal methyl proton (-CH₃)~0.88 ppm (t)~0.88 ppm (t)~0.88 ppm (t)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment This compound (E)-Octadec-9-en-1-yl methylglycinate Octadec-1-yl methylglycinate
Ester carbonyl (-COO-)~170 ppm~170 ppm~170 ppm
Olefinic carbons (-CH=CH-)~130 ppm, ~129 ppm~130.5 ppm, ~129.5 ppmAbsent
Methylene carbon adjacent to ester oxygen (-O-CH₂-)~65 ppm~65 ppm~65 ppm
Glycinate methylene carbon (-N-CH₂-COO-)~50 ppm~50 ppm~50 ppm
N-methyl carbon (-N-CH₃)~35 ppm~35 ppm~35 ppm
Allylic carbons (=CH-CH₂-)~27 ppm~32 ppmAbsent
Bulk methylene carbons (-(CH₂)n-)~22-30 ppm~22-30 ppm~22-32 ppm
Terminal methyl carbon (-CH₃)~14 ppm~14 ppm~14 ppm

Table 3: Key Mass Spectrometry and Infrared Spectroscopy Data

Analytical Technique This compound (E)-Octadec-9-en-1-yl methylglycinate Octadec-1-yl methylglycinate
MS (ESI+) [M+H]⁺ at m/z ~398.3[M+H]⁺ at m/z ~398.3[M+H]⁺ at m/z ~400.4
FTIR (cm⁻¹) ~3005 (C-H stretch, alkene), ~1740 (C=O stretch, ester), ~1650 (C=C stretch, cis), ~1170 (C-O stretch)~3005 (C-H stretch, alkene), ~1740 (C=O stretch, ester), ~1670 & ~965 (C=C stretch & C-H bend, trans), ~1170 (C-O stretch)~1740 (C=O stretch, ester), ~1170 (C-O stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Calibrate the spectra using the TMS signal at 0 ppm.

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 1:1 mixture of methanol (B129727) and dichloromethane.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • Data Interpretation: Identify the protonated molecular ion [M+H]⁺ to confirm the molecular weight.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups, paying close attention to the C=C stretching and C-H bending vibrations to distinguish between the (Z) and (E) isomers.

Visualization of the Structural Validation Workflow

The logical flow for validating the structure of this compound can be visualized as a systematic process of generating and interpreting analytical data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir nmr_interp Confirm connectivity and stereochemistry (Z-isomer olefinic signals) nmr->nmr_interp ms_interp Confirm molecular formula ms->ms_interp ftir_interp Identify functional groups (Ester, cis-alkene) ftir->ftir_interp final_validation Structure Validated nmr_interp->final_validation ms_interp->final_validation ftir_interp->final_validation

Caption: Workflow for the structural validation of this compound.

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for Wax Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of wax esters is paramount for ensuring product quality, advancing formulation development, and conducting meaningful biological research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for specific analytical needs.

Core Principles and Applicability

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and polarity.[1] Analytes are vaporized and passed through a capillary column, and then detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions.[1] High-temperature GC-MS methods are necessary for the analysis of intact wax esters due to their low volatility.[2][3] This technique is particularly well-suited for volatile and thermally stable wax esters and can analyze compounds up to approximately C54.[1]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity by passing them through a column packed with a solid stationary phase, carried by a liquid mobile phase.[1] For wax ester analysis, HPLC is often coupled with an ELSD, which detects non-volatile analytes by light scattering, or with a mass spectrometer (LC-MS).[1][4] HPLC is a more versatile technique, capable of analyzing a broader range of wax esters, including high molecular weight (up to C60) and thermally labile compounds, with generally simpler sample preparation.[1][4][5]

Quantitative Performance Comparison

The selection of an analytical technique for wax ester analysis is often dictated by its quantitative performance. The following table summarizes key performance characteristics for GC-MS and HPLC-ELSD, compiled from various sources. It is important to note that direct comparison of these values should be done with caution as they can vary based on the specific analyte, sample matrix, and instrumental conditions.

FeatureGC-MSHPLC-ELSD
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]Separation based on polarity, detection by light scattering of non-volatile analytes.[1]
Analytes Volatile and thermally stable wax esters (up to ~C54).[1]Broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1][4][5]
Sample Preparation Often requires derivatization to increase volatility, though direct high-temperature analysis is possible.[1]Minimal sample preparation is typically required; usually dissolution in a suitable organic solvent.[1]
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).Good sensitivity, though it can be lower than MS for certain compounds.[1] LOD for lipids can range from 0.5 to 16.2 ng on-column.[6] For 1-triacontanol, an LOD of 0.2 mg/L and LOQ of 0.6 mg/L have been reported.[7]
Linearity Typically exhibits a wide linear range.The response can be non-linear and may require logarithmic or quadratic curve fitting for accurate quantification.[1] For paraffin (B1166041) waxes, a linear range of 10 to 500 mg/L with a correlation coefficient of 0.9998 has been shown.[8]
Selectivity High, due to mass spectral data providing detailed structural information.[1]As a universal detector for non-volatile analytes, ELSD lacks the selectivity of a mass spectrometer.[1]
Accuracy High, with the use of appropriate internal standards.Good, with proper calibration and validation. Recoveries for paraffin wax have been reported in the range of 84.6% to 105.4%.[8]
Precision High, with low relative standard deviation (RSD).Good, with RSD values typically below 15%.[1] For paraffin wax, RSDs of 5.4% to 7.2% have been reported.[8] For 1-triacontanol, intra-day precision was <11.2% and inter-day precision was 10.2%.[7]
Limitations Potential for thermal degradation of unsaturated or high molecular weight wax esters.[1] Limited to volatile compounds.Lower sensitivity for semi-volatile compounds. The detector response is dependent on analyte properties and mobile phase composition.[1]

Experimental Workflows

The analytical workflows for GC-MS and HPLC-ELSD for wax ester analysis share initial sample preparation steps but diverge significantly in the separation and detection stages.

Wax_Ester_Analysis_Workflows Figure 1. Experimental Workflows for Wax Ester Analysis cluster_0 GC-MS Workflow cluster_1 HPLC-ELSD Workflow Sample_Prep_GC Sample Preparation (Dissolution/Derivatization) GC_Injection GC Injection (High Temperature) Sample_Prep_GC->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis_GC Data Analysis (Mass Spectra Interpretation) MS_Detection->Data_Analysis_GC Sample_Prep_HPLC Sample Preparation (Dissolution) HPLC_Injection HPLC Injection Sample_Prep_HPLC->HPLC_Injection HPLC_Separation HPLC Separation (Reversed-Phase Column) HPLC_Injection->HPLC_Separation ELSD_Detection ELSD Detection (Nebulization, Evaporation, Light Scattering) HPLC_Separation->ELSD_Detection Data_Analysis_HPLC Data Analysis (Peak Area Integration) ELSD_Detection->Data_Analysis_HPLC

Caption: General experimental workflows for GC-MS and HPLC-ELSD analysis of wax esters.

Detailed Experimental Protocols

High-Temperature GC-MS Protocol for Intact Wax Esters

This protocol is adapted from a method for the direct analysis of wax esters in food additives.[2][3]

  • Sample Preparation: Dissolve the wax ester sample in a suitable solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[2][3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

    • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[2][3]

    • Injector: Splitless mode at 325°C.[1]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp to 200°C at 40°C/min. Ramp to 320°C at 3°C/min and hold for 10 minutes.[1]

    • MS Transfer Line Temperature: 310°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-850.[1]

  • Calibration: Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest. Generate a calibration curve by plotting the peak area against the concentration.[1]

HPLC-ELSD Protocol for Wax Esters

This protocol is based on a method for the analysis of commercial waxes.[4][5]

  • Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent to a final concentration of 0.1-1.0 mg/mL. Ensure the sample is fully dissolved; gentle heating may be necessary.[1]

  • HPLC-ELSD Instrumentation and Conditions:

    • HPLC System: Waters Alliance system or equivalent.[1]

    • Detector: Waters 2424 Evaporative Light Scattering Detector (ELSD) or equivalent.[1]

    • Column: C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of methanol (B129727) and chloroform.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • ELSD Settings:

      • Nebulizer Temperature: 60°C

      • Drift Tube Temperature: 60°C

      • Gas Flow (Nitrogen): 2.5 L/min[1]

  • Calibration: Prepare calibration standards of a representative wax ester over the desired concentration range. Due to the potentially non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.[1]

Decision-Making Framework

The choice between GC-MS and HPLC for wax ester analysis is a critical decision that depends on the specific research question and the properties of the analytes.

Decision_Tree Figure 2. Decision Tree for Method Selection Analyte_Properties What are the properties of the wax esters? Thermally_Labile Are the analytes thermally labile or of very high molecular weight (>C54)? Analyte_Properties->Thermally_Labile Structural_Info Is detailed structural information required? Thermally_Labile->Structural_Info No HPLC HPLC-ELSD/MS is the preferred method Thermally_Labile->HPLC Yes High_Sensitivity Is high sensitivity a primary requirement? Structural_Info->High_Sensitivity No GC_MS GC-MS is the preferred method Structural_Info->GC_MS Yes High_Sensitivity->GC_MS Yes High_Sensitivity->HPLC No

Caption: A decision tree to guide the selection between GC-MS and HPLC for wax ester analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantitative analysis of wax esters. GC-MS excels in providing detailed structural information and high sensitivity for volatile and thermally stable wax esters.[1] The development of high-temperature methods has expanded its applicability to intact, higher molecular weight esters.[1][2][3] However, the risk of thermal degradation for certain compounds remains a key consideration.[1]

On the other hand, HPLC, particularly when coupled with ELSD or MS, offers a more universal approach. It is capable of analyzing a broader range of wax esters, including those with very high molecular weights and thermal instability, often with simpler sample preparation.[1] While it is a robust and reliable quantitative technique, the response of ELSD can be non-linear, and it lacks the inherent selectivity of mass spectrometry.[1]

Ultimately, the selection between GC-MS and HPLC is a balance between the need for detailed structural information and the ability to analyze a wider range of compounds with simpler sample preparation. The choice should be guided by the specific properties of the wax esters under investigation, the complexity of the sample matrix, and the primary analytical objectives, whether it be structural elucidation or high-throughput quantitative screening.

References

A Comparative Guide to Confirming the Purity of Synthesized Oleyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oleyl esters is a critical process in various fields, including the development of pharmaceuticals, cosmetics, and biofuels. Ensuring the purity of these synthesized esters is paramount for their intended applications, as impurities can affect their efficacy, stability, and safety. This guide provides an objective comparison of common analytical techniques used to confirm the purity of synthesized oleyl esters, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical methods are employed to assess the purity of synthesized oleyl esters. The choice of technique often depends on the specific information required, the nature of potential impurities, and the available instrumentation. The most common methods include Thin Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative and qualitative aspects of these techniques for easy comparison.

FeatureThin Layer Chromatography (TLC)Gas Chromatography (GC-FID/MS)Nuclear Magnetic Resonance (NMR)Fourier Transform Infrared (FTIR)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1]Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[3][4]Absorption of infrared radiation by molecules, exciting vibrational modes and identifying functional groups.[5]
Information Provided Qualitative assessment of purity (presence of spots corresponding to impurities).[5]Quantitative determination of purity and identification of volatile impurities.[6][7][8]Unambiguous structure elucidation and quantification of the ester and any impurities.[3][4][9]Identification of functional groups present, confirming the ester formation.[5][9]
Sample Preparation Simple dissolution in a volatile solvent.Often requires derivatization to more volatile esters (e.g., FAMEs).[2]Dissolution in a deuterated solvent.[3]Minimal, can be analyzed neat or as a thin film.[5]
Sensitivity Microgram (µg) range.Nanogram (ng) to picogram (pg) range.[8]Milligram (mg) range.Milligram (mg) range.
Analysis Time 15-60 minutes.20-60 minutes per sample.[10]5-30 minutes per sample.< 5 minutes per sample.
Cost (Instrument) Low.High.Very High.Moderate.
Key Advantage Rapid, simple, and low-cost screening.High resolution and sensitivity for volatile compounds.Provides definitive structural information.[3][4]Fast and simple for functional group confirmation.[5]
Limitation Limited quantitative information.[11]Not suitable for non-volatile impurities.Lower sensitivity compared to GC.Provides limited information on overall purity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.

Thin Layer Chromatography (TLC) for Qualitative Purity Assessment

Objective: To quickly assess the presence of non-volatile impurities in the synthesized oleyl ester.

Methodology:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v). The optimal ratio may need to be determined experimentally.[5]

  • Sample Preparation: Dissolve a small amount of the synthesized oleyl ester in a volatile solvent like hexane or ethyl acetate.

  • Procedure:

    • Spot the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.[12]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (if the compound is UV active) or by staining with an appropriate reagent (e.g., phosphomolybdic acid or iodine vapor).[12]

  • Interpretation: A single spot corresponding to the oleyl ester indicates a high degree of purity with respect to non-volatile impurities. The presence of additional spots suggests the presence of impurities. The retention factor (Rf) value can be calculated for each spot.

Gas Chromatography (GC) for Quantitative Purity Analysis

Objective: To quantify the purity of the oleyl ester and identify any volatile impurities.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]

  • Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-Wax) or a highly polar biscyanopropyl polysiloxane phase, is typically used for the analysis of fatty acid esters.[6][10]

  • Sample Preparation (as Fatty Acid Methyl Esters - FAMEs):

    • Saponify the oleyl ester using a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide to liberate the oleic acid.[2][13]

    • Esterify the resulting fatty acid to its methyl ester using a catalyst such as boron trifluoride in methanol.[13]

    • Extract the FAMEs with a non-polar solvent like heptane.[13]

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C[10]

    • Carrier Gas: Helium or Hydrogen[10]

    • Oven Temperature Program: Start at a lower temperature (e.g., 120 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 230 °C).[10]

    • Detector Temperature (FID): 280 °C[10]

  • Interpretation: The purity is determined by the relative peak area of the oleyl ester compared to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing retention times with standards or by mass spectral library matching if using GC-MS.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure of the synthesized oleyl ester and assess its purity.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified oleyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl3).[3]

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Characteristic signals for oleyl oleate (B1233923) include:

      • A triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen.

      • A multiplet around 5.34 ppm corresponding to the vinylic protons (-CH=CH-).[16]

      • A triplet around 2.28 ppm from the -CH₂- protons adjacent to the carbonyl group.

      • A triplet around 0.88 ppm from the terminal methyl (-CH₃) groups.[17]

  • ¹³C NMR Analysis:

    • Acquire the carbon-13 NMR spectrum.

    • A key signal confirming the ester formation is the carbonyl carbon (~173 ppm).[5]

  • Interpretation: The presence and integration of the characteristic peaks confirm the structure of the oleyl ester. The absence of significant impurity peaks indicates high purity. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signal of the analyte against that of a certified internal standard.[3][4]

Mandatory Visualization

Experimental Workflow for Synthesis and Purity Confirmation of Oleyl Esters

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation cluster_result Result start Reactants (Oleic Acid & Oleyl Alcohol) reaction Esterification Reaction (e.g., Acid Catalysis) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup crude Crude Oleyl Ester workup->crude purification Purification (e.g., Column Chromatography) crude->purification purified_ester Purified Oleyl Ester purification->purified_ester tlc TLC Analysis purified_ester->tlc gc GC-FID/MS Analysis purified_ester->gc nmr NMR Spectroscopy purified_ester->nmr ftir FTIR Spectroscopy purified_ester->ftir pure Confirmed Pure Oleyl Ester tlc->pure Single Spot impure Impure Product (Requires Further Purification) tlc->impure Multiple Spots gc->pure Single Major Peak gc->impure Multiple Peaks nmr->pure Correct Structure, No Impurity Signals nmr->impure Presence of Impurity Signals ftir->pure Ester C=O Stretch Present

Caption: Workflow for the synthesis and purity confirmation of oleyl esters.

References

A Comparative Guide to the Bioactivity of 9-PAHSA and Resolvin D1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the bioactive properties of a novel lipid ester, 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), and a well-established pro-resolving mediator, Resolvin D1 (RvD1). This comparison is supported by experimental data on their anti-inflammatory efficacy, mechanisms of action, and detailed protocols for key analytical assays.

Introduction to the Bioactive Lipids

9-Palmitic Acid-Hydroxy-Stearic Acid (9-PAHSA) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] First identified in 2014, PAHSAs have garnered significant interest for their anti-diabetic and anti-inflammatory properties.[2] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate with insulin (B600854) sensitivity.[2]

Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3] As a key molecule in the resolution phase of inflammation, RvD1 actively orchestrates the return to tissue homeostasis by limiting excessive inflammatory responses and promoting tissue repair.[3][4] Its potent anti-inflammatory and pro-resolving actions have been demonstrated in a variety of preclinical models of inflammatory diseases.[4]

Comparative Analysis of Bioactivity

This section provides a side-by-side comparison of the anti-inflammatory and cytoprotective effects of 9-PAHSA and Resolvin D1, based on available quantitative data from preclinical studies.

Bioactivity Parameter9-PAHSAResolvin D1Key Findings
Anti-inflammatory Potency IC50 of ~19 µM for GPR120 activation, which mediates its anti-inflammatory effects.[5][6]Effective at nanomolar concentrations. IC50 values for suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) are in the low nanomolar range.[7]Resolvin D1 demonstrates significantly higher potency in mediating anti-inflammatory responses compared to 9-PAHSA.
Mechanism of Action Primarily acts as an agonist for the G protein-coupled receptor 120 (GPR120).[8][9][10] Activation of GPR120 leads to the inhibition of the NF-κB signaling pathway.[8][11]Binds to and activates G protein-coupled receptors ALX/FPR2 and GPR32.[12][13][14] This interaction also leads to the inhibition of the NF-κB pathway and promotes the resolution of inflammation.[3][15][16]Both lipids mediate their anti-inflammatory effects through GPCRs and subsequent inhibition of the pro-inflammatory NF-κB pathway.
Cell Viability Increases the viability of steatotic primary mouse hepatocytes.[17]Generally demonstrates protective effects on cell viability by reducing inflammation-induced cell death.Both molecules exhibit cytoprotective properties, although through potentially different specific mechanisms related to their primary signaling pathways.
Antioxidant Activity Data on direct antioxidant activity is limited. Its primary role appears to be in signaling rather than direct radical scavenging.Data on direct antioxidant activity is limited. Its primary role is in resolving inflammation, which can indirectly reduce oxidative stress.The primary mechanism of both lipids is not direct antioxidant activity, but rather the modulation of inflammatory pathways.

Signaling Pathways and Mechanisms of Action

Both 9-PAHSA and Resolvin D1 exert their anti-inflammatory effects by modulating key signaling cascades. Below are diagrams illustrating their respective pathways leading to the inhibition of NF-κB, a central regulator of inflammation.

9-PAHSA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 beta_arrestin β-Arrestin-2 GPR120->beta_arrestin activates TAK1 TAK1 beta_arrestin->TAK1 inhibits IKK IKK Complex TAK1->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes

Figure 1: 9-PAHSA Anti-inflammatory Signaling Pathway.

Resolvin_D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 Signaling_Complex Intracellular Signaling Complex ALX_FPR2->Signaling_Complex activates GPR32->Signaling_Complex activates PI3K_Akt PI3K/Akt Pathway Signaling_Complex->PI3K_Akt activates Resolution Resolution of Inflammation Signaling_Complex->Resolution promotes NFkB_Inhibition Inhibition of NF-κB Activation PI3K_Akt->NFkB_Inhibition leads to NFkB NF-κB (p65/p50) NFkB_Inhibition->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation inhibits

Figure 2: Resolvin D1 Pro-resolving Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays to benchmark the bioactivity of novel lipid esters against known molecules are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (9-PAHSA, Resolvin D1) dissolved in a suitable solvent (e.g., DMSO)

    • Ascorbic acid (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagents and Materials:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compounds (9-PAHSA, Resolvin D1) dissolved in a suitable solvent

    • Trolox (positive control)

    • Ethanol (B145695) or PBS

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and Trolox in the appropriate solvent.

    • Add 10 µL of each dilution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • Complete cell culture medium

    • Test compounds (9-PAHSA, Resolvin D1)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 15 minutes with shaking.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

NF-κB (p65) Translocation Assay

This assay measures the activation of the NF-κB pathway by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Reagents and Materials:

    • Cell line (e.g., HeLa or RAW 264.7 macrophages)

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

    • Test compounds (9-PAHSA, Resolvin D1)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed cells on coverslips or in a multi-well imaging plate and allow them to attach.

    • Pre-treat the cells with the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., LPS) for a defined period (e.g., 30-60 minutes).

    • Fix the cells with the fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear translocation in the presence of the test compound indicates inhibition of NF-κB activation.

Conclusion

This guide provides a comparative framework for evaluating the bioactivity of the novel lipid ester 9-PAHSA against the established pro-resolving mediator Resolvin D1. While both molecules demonstrate anti-inflammatory properties through the modulation of GPCR signaling and inhibition of the NF-κB pathway, Resolvin D1 exhibits significantly higher potency. The detailed experimental protocols provided herein offer a standardized approach for researchers to benchmark novel bioactive lipids and further elucidate their therapeutic potential. Future studies directly comparing these and other bioactive lipids in standardized assay systems will be crucial for a more definitive understanding of their relative efficacy and mechanisms of action.

References

Lack of Public Data on In Vitro Assay Reproducibility for (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published, peer-reviewed data regarding the reproducibility of in vitro assays using (Z)-Octadec-9-en-1-yl methylglycinate has yielded no specific experimental results, comparison studies, or established protocols.

The compound, identified by CAS number 10025-06-6, is listed by some chemical suppliers but does not appear in scientific literature detailing its application, performance, or reproducibility in biological assays.[1] Searches for related chemical structures, such as various salts and esters of N-methyl-N-oleoylglycine (oleoyl sarcosine), also failed to uncover relevant in vitro reproducibility data.[2][3][4]

While research exists on the synthesis of related long-chain fatty acids and their derivatives for various applications, this body of work does not extend to the performance evaluation of this compound in a laboratory setting.[5][6] The available information is limited to chemical identifiers, supplier listings, and research on structurally similar but distinct molecules.

Without publicly available experimental data, it is not possible to construct a comparison guide on the reproducibility of in vitro assays for this compound. There is no information to populate comparative data tables, detail specific experimental protocols, or create workflow diagrams based on its use.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary:

  • Primary Research: Conduct foundational in vitro studies to determine the compound's activity and establish baseline assay parameters.

  • Reproducibility Studies: Perform and document rigorous intra- and inter-assay reproducibility experiments.

  • Comparative Analysis: Test the compound against established alternatives in the field to benchmark its performance.

Until such primary research is conducted and published, no objective guide on the reproducibility of this specific compound can be provided.

References

Safety Operating Guide

Personal protective equipment for handling (Z)-Octadec-9-en-1-yl methylglycinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (Z)-Octadec-9-en-1-yl methylglycinate. The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact substance. Researchers, scientists, and drug development professionals should always adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safe handling. The following table summarizes the recommended PPE based on the safety profiles of structurally related compounds.

Protection TypeRecommended EquipmentJustification & Notes
Eye/Face Protection Safety glasses or gogglesRecommended to prevent eye contact from splashes or aerosols.[1]
Skin Protection
   Hand ProtectionNitrile glovesProvides a barrier against potential skin contact and contamination.[1]
   Body ProtectionLaboratory coatStandard practice to protect skin and personal clothing from accidental spills.[1][2]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.May be warranted if aerosols are generated or in enclosed spaces with poor ventilation.[1][2]

Operational Plan for Safe Handling

A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.[1]

  • Verify that a safety shower and eyewash station are readily accessible.[3]

  • Confirm that all necessary PPE is available and in good condition.[1]

  • Review the experimental protocol and be familiar with the quantities of the substance to be used.[1]

2. Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for aerosol generation.[1][2]

  • Avoid direct contact with skin and eyes.[1][2]

  • Use appropriate tools and equipment to handle the substance, minimizing the risk of spills.[1]

  • Keep containers tightly closed when not in use.[1][2][3]

  • Do not eat, drink, or smoke in the work area.[2][4]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from sources of ignition.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.

  • Disposal Route: Dispose of contents and container in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Spill Cleanup:

    • Small Spills: Wipe up with an absorbent material (e.g., sand or cloth) and place it in a sealed container for disposal.[2] Clean the affected area with soap and water.

    • Large Spills: Evacuate the area.[5] Wear appropriate PPE and contain the spill using an inert absorbent material.[2] Collect the material into a suitable container for disposal.[2] Ensure the area is well-ventilated during cleanup.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean & Uncluttered) check_safety 2. Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe review_protocol 4. Review Protocol don_ppe->review_protocol work_ventilated 5. Work in Ventilated Area (Fume Hood) review_protocol->work_ventilated handle_carefully 6. Handle with Care (Avoid Contact & Spills) work_ventilated->handle_carefully close_container 7. Keep Container Closed handle_carefully->close_container store_properly 8. Store Properly (Cool, Dry, Ventilated) close_container->store_properly dispose_waste 9. Dispose of Waste (Follow Regulations) store_properly->dispose_waste clean_area 10. Clean Work Area dispose_waste->clean_area remove_ppe 11. Doff PPE & Wash Hands clean_area->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.